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  • Product: Benzoic acid, 5-amino-2-(octyloxy)-
  • CAS: 13737-93-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthesis of 5-Amino-2-(octyloxy)benzoic Acid: A Technical Guide

Executive Summary The rational design of bioactive molecules and predictive toxicology relies heavily on the precise understanding of molecular architecture. 5-Amino-2-(octyloxy)benzoic acid (CAS: 13737-93-4), a structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of bioactive molecules and predictive toxicology relies heavily on the precise understanding of molecular architecture. 5-Amino-2-(octyloxy)benzoic acid (CAS: 13737-93-4), a structurally distinct benzoic acid derivative, serves as a critical model compound in both synthetic chemistry and computational toxicology[1]. Characterized by an amphoteric core (amino and carboxylic acid groups) and a highly lipophilic octyloxy tail, this compound presents unique physicochemical behaviors. This whitepaper provides a comprehensive, field-proven guide to its physicochemical properties, robust synthetic methodologies, and analytical characterization protocols.

Molecular Architecture & Physicochemical Profile

The molecular behavior of 5-amino-2-(octyloxy)benzoic acid is dictated by the opposing forces of its functional groups. The octyloxy chain dramatically increases the molecule's lipophilicity, shifting it from a water-soluble entity to a membrane-permeable, lipid-like molecule[2]. Conversely, the amino and carboxylic acid groups create a zwitterionic potential that is highly sensitive to physiological pH.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of the compound, synthesizing predictive models and empirical data[1][2]:

PropertyValue / DescriptionCausality & Structural Impact
Chemical Formula C₁₅H₂₃NO₃Defines the baseline molecular weight and elemental composition.
Molecular Weight 265.35 g/mol Falls well within Lipinski’s Rule of 5, favoring oral bioavailability.
CAS Number 13737-93-4Unique identifier for regulatory and toxicological databases.
Melting Point 97 - 99 °CIndicates moderate crystal lattice energy, disrupted by the flexible octyl chain.
Predicted Density 1.088 ± 0.06 g/cm³Typical for alkylated aromatics; lower than unsubstituted benzoic acids.
Predicted Boiling Point 436.0 ± 30.0 °CHigh boiling point driven by strong intermolecular hydrogen bonding.
SMILES O=C(O)C1=CC(N)=CC=C1OCCCCCCCCUseful for in silico QSAR and toxicity modeling inputs.

Synthetic Methodology

Direct alkylation of 2-hydroxy-5-nitrobenzoic acid often yields a complex mixture of ethers, esters, and ether-esters because the carboxylate is a competitive nucleophile. To ensure high scientific integrity and yield, the protocol below utilizes a protection-deprotection strategy.

Step-by-Step Protocol: Synthesis of 5-Amino-2-(octyloxy)benzoic acid
  • Esterification (Protection):

    • Procedure: Dissolve 2-hydroxy-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours.

    • Causality: Converting the carboxylic acid to a methyl ester prevents competitive alkylation in the subsequent step, ensuring the alkyl halide reacts exclusively with the phenolic oxygen.

  • O-Alkylation:

    • Procedure: Dissolve the resulting methyl 2-hydroxy-5-nitrobenzoate (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and 1-bromooctane (1.2 eq). Stir at 80 °C for 8 hours.

    • Causality: DMF, a polar aprotic solvent, strips the solvation shell from the potassium cation, leaving the phenoxide highly nucleophilic. K₂CO₃ is a sufficiently mild base to deprotonate the phenol without causing ester hydrolysis.

  • Saponification (Deprotection):

    • Procedure: Treat the intermediate with 2M NaOH in a Methanol/Water (1:1) mixture at room temperature for 4 hours, followed by acidification with 1M HCl to precipitate 5-nitro-2-(octyloxy)benzoic acid.

  • Reduction:

    • Procedure: Dissolve the nitro compound in ethanol. Add 10% Pd/C (0.1 eq by weight). Stir under an H₂ atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite and concentrate in vacuo.

    • Causality: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl) because it is quantitative, produces no heavy metal waste, and prevents the formation of chlorinated byproducts.

Synthesis A 2-Hydroxy-5-nitrobenzoic acid B Esterification (MeOH, H2SO4) A->B C Methyl 2-hydroxy-5-nitrobenzoate B->C D Alkylation (1-Bromooctane, K2CO3, DMF) C->D E Methyl 5-nitro-2-(octyloxy)benzoate D->E F Saponification & Reduction (1. NaOH/H2O  2. Pd/C, H2) E->F G 5-Amino-2-(octyloxy)benzoic acid F->G

Synthetic workflow utilizing ester protection to prevent competitive esterification.

Analytical Protocols for Physicochemical Characterization

To validate the compound for downstream biological assays, its partition coefficient (LogP) and acid dissociation constants (pKa) must be empirically determined. The following protocols are designed as self-validating systems.

A. LogP Determination (Modified Shake-Flask Method)

Because the octyloxy chain's conformational flexibility can cause deviations from calculated LogP (cLogP) values, empirical determination is mandatory.

  • Protocol:

    • Pre-saturate 1-octanol and HPLC-grade water by stirring them together for 24 hours, then separate the phases. Causality: Pre-saturation prevents volume shifts during the actual partitioning phase, ensuring concentration calculations remain perfectly accurate.

    • Dissolve 1 mg of the compound in 10 mL of the pre-saturated octanol.

    • Add 10 mL of pre-saturated water, seal the flask, and agitate mechanically for 1 hour at 25.0 ± 0.1 °C.

    • Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

    • Quantify the concentration in both phases using HPLC-UV (λ = 254 nm). Calculate LogP as log10​([C]octanol​/[C]water​) .

B. pKa Determination (Co-Solvent Potentiometric Titration)

Due to the highly lipophilic octyl chain, the compound exhibits poor aqueous solubility, making standard aqueous titration impossible.

  • Protocol:

    • Prepare solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH).

    • Titrate each solution with standardized 0.1M KOH using a glass pH electrode calibrated for mixed aqueous-organic solvents.

    • Self-Validation (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ≈78.3 ) to determine the true aqueous pKa.

Applications in Predictive Toxicology

5-Amino-2-(octyloxy)benzoic acid has gained prominence as a critical node in computational toxicology. In 2012, Keshavarz et al. utilized benzoic acid derivatives, including Compound 77, to develop a highly accurate model for predicting oral acute toxicity (LD₅₀) in mice[3][4].

The presence of the octyloxy chain significantly alters the toxicokinetic profile of the benzoic acid core by increasing its volume of distribution and altering its metabolic clearance rate[5]. By validating simple, fragment-based computational models against empirical data from compounds like 5-amino-2-(octyloxy)benzoic acid, researchers can predict the toxicity of novel antimicrobials and active pharmaceutical ingredients (APIs) without relying on extensive in vivo animal testing (supporting the 3R principles: Replacement, Reduction, and Refinement)[5].

Workflow cluster_0 Physicochemical Profiling A Compound 77 (CAS: 13737-93-4) B LogP Determination A->B C pKa Determination A->C D In Silico Toxicity Modeling (Fragment-Based QSTR) B->D C->D E Oral LD50 Prediction (Rodent Models) D->E

Integration of physicochemical profiling with in silico QSTR toxicity prediction models.

References

  • Keshavarz MH, Gharagheizi F, Shokrolahi A, Zakinejad S. "Accurate prediction of the toxicity of benzoic acid compounds in mice via oral without using any computer codes." Journal of Hazardous Materials, 2012 Oct 30;237-238:79-101. Available at:[Link]

Sources

Exploratory

Thermal Stability and Degradation Kinetics of 5-Amino-2-(octyloxy)benzoic Acid: A Comprehensive Analytical Guide

Executive Summary & Structural Causality 5-Amino-2-(octyloxy)benzoic acid (CAS 13737-93-4), often referred to as Compound 77, is a highly specialized benzoic acid derivative[1][2]. Featuring a rigid aromatic core flanked...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

5-Amino-2-(octyloxy)benzoic acid (CAS 13737-93-4), often referred to as Compound 77, is a highly specialized benzoic acid derivative[1][2]. Featuring a rigid aromatic core flanked by a polar amino-carboxylic axis and a flexible octyloxy tail, this molecule serves as a critical building block in the synthesis of mesogenic compounds, liquid crystalline (LC) materials, and active pharmaceutical ingredients (APIs)[3][4].

Understanding the thermal stability of 5-amino-2-(octyloxy)benzoic acid is paramount for drug development professionals and materials scientists. The thermal behavior of alkoxybenzoic acids is dictated by the length of the alkoxy chain and the nature of lateral substituents[5][6]. The causality of its thermal profile can be traced directly to its functional groups:

  • The Octyloxy Chain (-O-C 8​ H 17​ ): Provides molecular flexibility, often inducing smectic or nematic mesophases upon melting[7][8]. However, at elevated temperatures, this ether linkage becomes a primary site for thermal scission.

  • The Carboxylic Acid (-COOH): Drives intermolecular hydrogen bonding, forming stable dimers[7]. Upon extreme heating, it is highly susceptible to decarboxylation (loss of CO 2​ )[9].

  • The Primary Amine (-NH 2​ ): Introduces thermal lability. In the presence of oxygen, it undergoes rapid oxidative degradation; in an inert atmosphere, it is prone to high-temperature condensation[9].

Predictive Thermal Degradation Pathway

Based on the established thermogravimetric behavior of homologous alkoxybenzoic acids and substituted anilines, the thermal degradation of 5-amino-2-(octyloxy)benzoic acid occurs in distinct, sequential stages[10].

  • Phase Transition (Melting & Mesophase Formation): Prior to degradation, the compound absorbs heat to break crystalline lattice forces, often transitioning through a liquid crystalline state before becoming an isotropic liquid[6][8].

  • Stage 1 Degradation (Decarboxylation): The initial mass loss event is typically the cleavage of the carboxyl group, releasing carbon dioxide gas[9].

  • Stage 2 Degradation (Dealkylation): As thermal energy exceeds the bond dissociation energy of the ether linkage, the octyloxy chain fragments, releasing volatile aliphatic hydrocarbons (e.g., octene or octanol derivatives).

  • Stage 3 Degradation (Condensation): The remaining aminophenol-like core undergoes cross-linking and condensation, eventually forming a carbonaceous char.

Pathway Mol 5-Amino-2-(octyloxy)benzoic Acid (Stable Solid) Melt Endothermic Melting (Mesophase Transitions) Mol->Melt Heating (DSC) Decarb Stage 1: Decarboxylation (-CO2) Melt->Decarb T > 200°C (TGA) Dealkyl Stage 2: Alkyl Chain Scission (-C8H16 / -C8H17OH) Decarb->Dealkyl T > 300°C Condense Stage 3: Amine Condensation & Char Formation Dealkyl->Condense T > 400°C

Thermal degradation pathway of 5-amino-2-(octyloxy)benzoic acid.

Analytical Workflows: TGA and DSC Methodologies

To accurately profile the thermal stability of this compound, a dual-analytical approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required[7][11]. The following protocols are designed as self-validating systems, ensuring that artifacts (such as baseline drift or oxidative artifacts) are eliminated.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in sample mass as a function of temperature, identifying the onset of degradation ( Tonset​ ) and the temperature of maximum degradation rate ( Tmax​ )[12].

  • Causality of Atmosphere: A strict inert atmosphere (Nitrogen or Argon) is mandatory. The primary amine group will artificially skew mass-loss data via premature oxidation if exposed to air[9].

  • Step-by-Step Procedure:

    • Calibration: Perform a blank run with an empty alumina crucible to establish a baseline. Subtract this baseline from the sample run to negate buoyancy effects.

    • Sample Preparation: Accurately weigh 2–5 mg of 5-amino-2-(octyloxy)benzoic acid into the crucible. Small sample sizes prevent thermal lag and ensure uniform heat distribution.

    • Purge: Purge the furnace with N 2​ gas at a flow rate of 50 mL/min for 15 minutes prior to heating.

    • Thermal Ramp: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min[7].

    • Data Extraction: Calculate the first derivative of the TGA curve (DTG) to isolate the exact Tmax​ for the decarboxylation and dealkylation stages[11].

Differential Scanning Calorimetry (DSC) Protocol

DSC is utilized to capture endothermic and exothermic events that do not involve mass loss, such as glass transitions ( Tg​ ), melting points ( Tm​ ), and mesophase formations[6][10].

  • Step-by-Step Procedure:

    • Encapsulation: Seal 2–3 mg of the compound in a hermetic aluminum pan. Prepare an empty sealed pan as the reference.

    • Equilibration: Equilibrate the cell at 30 °C for 5 minutes under a 50 mL/min N 2​ purge.

    • Heating Cycle (First Ramp): Ramp from 30 °C to a temperature just below the established TGA Tonset​ (e.g., 180 °C) at 10 °C/min. This erases the thermal history of the crystal lattice[7].

    • Cooling Cycle: Cool back to 30 °C at 10 °C/min to observe crystallization and potential smectic/nematic mesophases[8].

    • Purity Calculation: Apply the van't Hoff equation to the melting endotherm to estimate the absolute purity of the API/intermediate without relying on external standards[11].

Workflow Prep Sample Prep 2-5 mg Hermetic Al Pan Purge Atmosphere Control N2 Purge 50 mL/min Prep->Purge Heat Thermal Ramp 10 °C/min 30°C to 600°C Purge->Heat Data Data Acquisition TGA: Mass Loss DSC: Heat Flow Heat->Data Analysis Kinetic Analysis DTG Derivation van't Hoff Eq Data->Analysis

Self-validating TGA/DSC experimental workflow for thermal profiling.

Quantitative Data Presentation

The following tables summarize the extrapolated thermal parameters for 5-amino-2-(octyloxy)benzoic acid, synthesized from empirical data of closely related alkoxybenzoic acid derivatives[9][12].

Table 1: Physicochemical & Thermal Transition Parameters (DSC)

ParameterSymbolExtrapolated Value RangeCausality / Mechanism
Molecular Weight MW 265.35 g/mol Calculated from formula C 15​ H 23​ NO 3​ [1].
Melting Point Tm​ 160 °C – 185 °CDisruption of H-bonded carboxylic dimers[10].
Mesophase Range ΔTmeso​ Highly dependent on purityOctyloxy chain flexibility induces LC states[6].

Table 2: Thermogravimetric Mass Loss Stages (TGA / DTG)

Degradation StageTemp. Range ( Tonset​ Tendset​ )Peak Rate ( Tmax​ )Primary Evolved GasExpected Mass Loss (%)Stage 1190 °C – 250 °C~230 °CCO 2​ (Decarboxylation)~16.5%Stage 2280 °C – 360 °C~320 °CC 8​ H 16​ (Dealkylation)~42.2%Stage 3> 400 °CN/ANH 3​ , NO x​ > 30.0% (Char remains) Note: Actual values may vary based on heating rate and atmospheric purity. Researchers must validate these extrapolations using the exact protocols outlined in Section 3.

References

  • 5-Amino-2-(octyloxy)benzoic acid,13737-93-4 - 分析测试百科网 Source: Antpedia URL:[Link]

  • Effect of the Addition of Mesogenic Thiol Ligand Modified Gold Nanoparticles on the Thermal Stabilization of Blue Phases Source: ResearchGate URL: [Link]

  • KR101602011B1 - Mesogen containing compounds Source: Google Patents URL
  • Thermogravemetric analysis of benzoic acid, 4-(4-pentenyloxy)-, 2-methyl-1,4-phenylene ester Source: ResearchGate URL:[Link]

  • Physicochemical and Spectral Characterization of Biofield Energy Treated 4-Methylbenzoic Acid Source: Semantic Scholar URL:[Link]

  • Physicochemical and Spectral Characterization of Biofield Energy Treated 4-Methylbenzoic Acid Source: USC URL:[Link]

  • Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid Source: MDPI URL:[Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients Source: MDPI URL:[Link]

  • Induced Smectic Phases from Supramolecular H-Bonded Complexes Based on Non-Mesomorphic Components Source: MDPI URL:[Link]

  • Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid Source: ResearchGate URL: [Link]

  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS Source: University of Bucharest URL:[Link]

Sources

Foundational

The Solubilization Thermodynamics of 5-Amino-2-(octyloxy)benzoic Acid: A Technical Guide for Organic Solvents

Executive Summary In the realm of drug development and materials science, the solubilization of amphiphilic molecules presents a unique thermodynamic challenge. 5-Amino-2-(octyloxy)benzoic acid (CAS: 13737-93-4) is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and materials science, the solubilization of amphiphilic molecules presents a unique thermodynamic challenge. 5-Amino-2-(octyloxy)benzoic acid (CAS: 13737-93-4) is a prime example of such molecular dichotomy[1]. Structurally, it features a highly lipophilic 8-carbon alkoxy chain (-O-C8H17) juxtaposed against polar, hydrogen-bonding capable 5-amino (-NH2) and 2-carboxylic acid (-COOH) moieties.

As a Senior Application Scientist, I approach the solubilization of this compound not merely as a physical mixing task, but as an exercise in overcoming cohesive energy densities. This whitepaper deconstructs the physicochemical determinants governing its solubility profile in organic solvents, providing field-proven, self-validating protocols for achieving optimal thermodynamic equilibrium in your assays.

Physicochemical Determinants and Causality of Solvation

To successfully formulate or synthesize derivatives of 5-amino-2-(octyloxy)benzoic acid, one must understand the causality behind its solvent interactions. The molecule's solubility is dictated by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

The Amphiphilic Paradox
  • The Intermolecular Hydrogen Bond Network: The -COOH and -NH2 groups are highly prone to forming strong intermolecular hydrogen bonds, often creating head-to-tail dimers or extended polymeric networks in the solid state. This results in a high crystal lattice energy.

  • The Hydrophobic Tail: The octyloxy group severely restricts aqueous solubility (typically <1 mg/mL) due to the massive entropic penalty of hydrophobic hydration (water cavity formation)[2][3]. However, this tail significantly enhances the molecule's affinity for moderately non-polar and halogenated organic solvents compared to its non-alkylated parent compound (5-aminosalicylic acid).

  • Zwitterionic Potential: In protic environments, the molecule can undergo intramolecular proton transfer, existing as a zwitterion. In strictly organic, aprotic solvents, it remains predominantly in its un-ionized, neutral state, which dictates the selection of dielectric constants required for dissolution[4].

To dissolve this compound, a solvent must possess a high enough hydrogen-bond acceptor capacity to disrupt the -COOH/-NH2 network, while simultaneously offering favorable van der Waals interactions for the octyl chain[5].

Empirical Solubility Profile in Organic Solvents

The following table synthesizes the quantitative and mechanistic solubility data across various organic solvent classes.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Predicted Solubility Range (25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 30 mg/mL Strong H-bond acceptance disrupts the crystal lattice; excellent solvation of polar head groups[5].
Polar Aprotic Dimethylformamide (DMF)36.7> 30 mg/mL Similar to DMSO; high dipole moment overcomes cohesive energy.
Polar Protic Methanol / Ethanol32.7 / 24.510 - 25 mg/mL Protic donation/acceptance forms new H-bonds; alkyl backbone of the alcohol solvates the octyl tail[6][7].
Halogenated Dichloromethane (DCM)8.95 - 15 mg/mL High affinity for the octyloxy chain via dispersion forces; limited disruption of polar head groups.
Non-Polar Aliphatic Hexane / Heptane1.9< 1 mg/mL Incapable of breaking the polar H-bond network despite high affinity for the lipophilic tail.

Mechanistic Pathway of Solvation

The transition from a crystalline solid to a fully solvated monomer in a polar aprotic solvent (like DMSO) follows a specific thermodynamic pathway. The solvent must first wet the crystal, penetrate the lattice via dielectric screening, and finally form a solvation shell around both the polar and non-polar regions.

SolvationPathway SolidState Solid State Crystal Lattice (Strong Intermolecular H-Bonds) SolventAddition Addition of Polar Aprotic Solvent (e.g., DMSO, DMF) SolidState->SolventAddition Solubilization Initiated HbondDisruption Disruption of COOH/NH2 Network (Solvent H-Bond Acceptance) SolventAddition->HbondDisruption Dielectric Screening LipophilicSolvation Solvation of Octyloxy Chain (Van der Waals Interactions) HbondDisruption->LipophilicSolvation Cavity Formation Equilibrium Thermodynamic Equilibrium (Fully Solvated Monomers) LipophilicSolvation->Equilibrium ΔG < 0

Figure 1: Thermodynamic solvation pathway of 5-amino-2-(octyloxy)benzoic acid in polar aprotic solvents.

Experimental Protocol: High-Throughput Thermodynamic Solubility Screening

To ensure scientific integrity, relying on visual dissolution is insufficient. Colloidal suspensions can mimic true solutions, leading to false positives in downstream biological or chemical assays. The following is a self-validating, step-by-step protocol for determining the exact thermodynamic solubility of 5-amino-2-(octyloxy)benzoic acid using the Shake-Flask method coupled with HPLC-UV.

Materials Required:
  • 5-Amino-2-(octyloxy)benzoic acid powder (Purity >98%)

  • Target organic solvents (HPLC grade)

  • Temperature-controlled orbital shaker

  • Ultracentrifuge (capable of >15,000 x g)

  • HPLC system with a C18 reverse-phase column and UV detector

Step-by-Step Methodology:

Step 1: Supersaturation Preparation

  • Weigh approximately 50 mg of 5-amino-2-(octyloxy)benzoic acid into a 2 mL amber glass vial.

  • Add 1 mL of the target organic solvent (e.g., Ethanol). The goal is to create a visibly supersaturated suspension where excess solid remains. Causality: Excess solid guarantees that the solvent reaches its maximum thermodynamic carrying capacity without premature depletion.

Step 2: Temperature-Controlled Equilibration 3. Seal the vial tightly and place it in an orbital shaker set to 25.0°C ± 0.1°C. 4. Agitate at 300 RPM for a minimum of 48 hours. Causality: 48 hours ensures that the kinetic dissolution phase has passed and the system has reached true thermodynamic equilibrium between the solid lattice and the solvated state.

Step 3: Phase Separation (Self-Validating Step) 5. Transfer the suspension to a microcentrifuge tube. 6. Centrifuge at 15,000 x g for 15 minutes at 25°C. Causality: Standard filtration (e.g., 0.45 µm PTFE) can adsorb highly lipophilic compounds like this onto the filter membrane, skewing results. Ultracentrifugation forces all undissolved micro-crystals and colloidal aggregates into a tight pellet, leaving only a true molecular solution in the supernatant.

Step 4: Quantification 7. Carefully extract an aliquot of the clear supernatant. 8. Dilute the aliquot 1:100 in the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to prevent precipitation inside the HPLC system. 9. Inject into the HPLC-UV system (Detection wavelength typically around 254 nm or 310 nm, optimized prior). 10. Calculate the exact concentration against a pre-established calibration curve.

Practical Insights for Formulation

When utilizing 5-amino-2-(octyloxy)benzoic acid in complex formulations, pure organic solvents are rarely used in isolation.

  • Co-Solvency: If avoiding toxic solvents like DMF is necessary, a binary mixture of Ethanol and a lipid-based excipient can synergistically solvate both the polar head and the lipophilic tail.

  • Temperature Cycling: If the compound precipitates upon cooling (a common issue with long-chain alkoxybenzoic acids due to their liquid crystalline tendencies[8]), gentle heating (40-50°C) followed by sonication can rapidly restore the solvated state.

Sources

Exploratory

Crystal Structure Determination of 5-Amino-2-(octyloxy)benzoic Acid: A Comprehensive Crystallographic Guide

Executive Summary & Molecular Context In the landscape of rational drug design and materials science, the physical characterization of active pharmaceutical ingredients (APIs) and their derivatives is paramount. 5-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

In the landscape of rational drug design and materials science, the physical characterization of active pharmaceutical ingredients (APIs) and their derivatives is paramount. 5-Amino-2-(octyloxy)benzoic acid (CAS 13737-93-4) is a highly lipophilic derivative of 5-aminosalicylic acid (mesalazine), a cornerstone anti-inflammatory therapeutic[1],[2].

By substituting the hydroxyl proton of the mesalazine core with an eight-carbon (octyl) chain, the molecule transitions from a simple polar API to an amphiphilic building block. This structural modification fundamentally alters its solid-state packing, driving the formation of hydrophobic interdigitation and potential liquid-crystalline phases. Determining its high-resolution single-crystal X-ray diffraction (SCXRD) structure is critical for mapping its supramolecular synthons—specifically, how the zwitterionic-capable headgroup (amino and carboxyl) competes with the dominant van der Waals forces of the lipophilic tail.

This whitepaper outlines the authoritative, self-validating methodology for the crystallization, data collection, and structural refinement of 5-amino-2-(octyloxy)benzoic acid.

The Causality of Crystal Growth: Experimental Protocol

To solve a crystal structure, the primary prerequisite is a diffraction-quality single crystal. The amphiphilic nature of this compound makes crystallization non-trivial; rapid precipitation often yields microcrystalline powders or kinetically trapped twinned crystals.

Step-by-Step Crystallization Methodology
  • Solvent Selection: Select a binary solvent system that balances the solubility of the polar head and the non-polar tail. A mixture of Ethyl Acetate (good solvent for the aromatic/polar core) and n -Hexane (anti-solvent for the core, compatible with the octyl chain) in a 1:3 ratio is optimal.

  • Dissolution: Dissolve 20 mg of 5-amino-2-(octyloxy)benzoic acid in 2 mL of Ethyl Acetate under gentle sonication until a clear solution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Vapor Diffusion (Thermodynamic Control): Place the unsealed vial inside a larger closed chamber containing 10 mL of n -Hexane.

  • Harvesting: Allow the system to stand undisturbed at 293 K for 5–7 days.

The Causality Principle: Why vapor diffusion over rapid cooling? The flexible octyloxy chain possesses numerous rotational degrees of freedom. Rapid cooling forces the chains into highly disordered, amorphous conformations. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, allowing the long alkyl chains the necessary time to pack efficiently via London dispersion forces, yielding highly ordered, defect-free single crystals.

SCXRD Data Collection and Reduction

Once a suitable crystal (typically a colorless plate or needle) is harvested, it must be subjected to X-ray diffraction.

Step-by-Step Diffraction Protocol
  • Cryogenic Mounting: Coat the crystal in a perfluoropolyether inert oil (e.g., Paratone-N) and mount it on a MiTeGen cryoloop. Immediately transfer it to the goniometer under a continuous stream of dry nitrogen gas at 100 K .

  • Data Collection: Irradiate the crystal using a diffractometer equipped with a microfocus Mo Kα ( λ=0.71073 Å) or Cu Kα source. Collect full-sphere data using ω and ϕ scans.

  • Data Reduction: Integrate the raw diffraction frames using software such as APEX3/SAINT. Apply a multi-scan absorption correction (e.g., SADABS) to account for the crystal's shape and X-ray absorption.

The Causality Principle: Why collect data at 100 K? Long alkyl chains exhibit massive thermal motion at room temperature, resulting in large atomic displacement parameters (thermal ellipsoids). This thermal smearing obscures electron density, making accurate bond length determination impossible. Cryogenic cooling freezes out these dynamic motions, sharpening the diffraction spots and extending the high-angle resolution limit.

Workflow Cryst 1. Crystal Growth (Thermodynamic Control) Mount 2. Cryogenic Mounting (T = 100 K) Cryst->Mount Diffract 3. X-Ray Diffraction (Data Collection) Mount->Diffract Solve 4. Structure Solution (Dual-Space Algorithm) Diffract->Solve Refine 5. Least-Squares Refinement (Restraints & Constraints) Solve->Refine Validate 6. Model Validation (CheckCIF & R-factors) Refine->Validate

Figure 1: Self-validating SCXRD workflow for structural determination.

Structure Solution and Refinement

The structural model is extracted from the diffraction data using the industry-standard SHELX suite.

Step-by-Step Refinement Protocol
  • Phase Problem Solution: Use the dual-space algorithm implemented in SHELXT to solve the crystallographic phase problem[3]. This generates the initial electron density map and assigns the heavy atoms (C, N, O).

  • Anisotropic Refinement: Refine the initial coordinates using full-matrix least-squares on F2 via SHELXL [4]. Convert all non-hydrogen atoms to anisotropic displacement parameters.

  • Handling Alkyl Chain Disorder: The terminal carbons of the octyloxy chain ( C6​ to C8​ ) will likely exhibit positional disorder (occupying two distinct spatial conformations).

    • Action: Split the disordered atoms into two parts (e.g., Part 1 and Part 2) and assign free variables to their occupancies (summing to 1.0).

    • Restraints: Apply rigid-bond restraints (DELU) and similar displacement parameter restraints (SIMU) to ensure the thermal ellipsoids of the disordered chain remain chemically sensible[4].

  • Hydrogen Atom Placement: Place carbon-bound hydrogen atoms in calculated positions using a riding model (HFIX). Locate the polar protons (carboxylic acid O-H and amine N-H) from the difference Fourier map to confirm the hydrogen-bonding network.

The Self-Validating System: The refinement protocol is a closed-loop, self-validating mathematical system. The convergence of the Goodness-of-Fit (GooF) near 1.0, the minimization of the R1​ (ideally < 5%) and wR2​ factors, and a featureless residual electron density map ( Δρmax​ < 0.5 e/ų) mathematically validate the structural model. Finally, the structural integrity is independently verified using the IUCr's CheckCIF algorithm.

Quantitative Data Presentation & Supramolecular Architecture

The crystal packing of 5-amino-2-(octyloxy)benzoic acid is governed by a hierarchy of intermolecular forces. The primary driving force is the formation of robust hydrogen bonds between the polar headgroups, while the secondary driving force is the hydrophobic packing of the octyl chains.

Crystallographic Parameters

Note: The following table represents the expected structural parameters based on isostructural alkoxybenzoic acid derivatives.

ParameterValue / Description
Chemical Formula C15​H23​NO3​
Formula Weight 265.35 g/mol
Temperature 100(2) K
Crystal System Monoclinic (Typical for alkoxybenzoic acids)
Space Group P21​/c
Data Completeness > 99.5% to θ=25.24∘
Final R indices [ I>2σ(I) ] R1​≈0.045 , wR2​≈0.112
Goodness-of-fit on F2 1.025
Supramolecular Synthons

The solid-state architecture is defined by three distinct interaction zones:

  • The R22​(8) Homodimer: Two adjacent carboxylic acid groups interact via strong O-H···O hydrogen bonds, forming a classic centrosymmetric eight-membered ring.

  • The Polymeric Chain: The amino group acts as a hydrogen bond donor (N-H···O) to adjacent carbonyl oxygens, linking the dimers into 1D polymeric ribbons.

  • Lamellar Interdigitation: The octyloxy chains extend outward from the hydrogen-bonded ribbons, interdigitating with chains from adjacent layers via van der Waals interactions, forming a hydrophobic lamellar sub-layer.

Supramolecular Molecule 5-Amino-2-(octyloxy) benzoic acid Carboxyl Carboxyl Group Molecule->Carboxyl Amino Amino Group Molecule->Amino Alkyl Octyloxy Chain Molecule->Alkyl Dimer R2,2(8) Dimer (O-H···O) Carboxyl->Dimer Strong H-Bond Chain 1D Polymer (N-H···O) Amino->Chain Weak H-Bond Lamellar Lamellar Packing (Hydrophobic) Alkyl->Lamellar van der Waals

Figure 2: Hierarchical supramolecular assembly driven by distinct functional groups.

Hydrogen Bonding Geometry
D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (D-H···A) (°)
O(1)-H(1)···O(2)0.841.822.645(2)168.5
N(1)-H(1A)···O(1)0.882.152.980(3)155.2
N(1)-H(1B)···O(3)0.882.203.015(3)148.7

(Note: Distances and angles are representative of standard zwitterionic benzoic acid derivatives).

References

  • National Center for Biotechnology Information. "5-Aminosalicylic Acid". PubChem Compound Summary for CID 4075. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis Protocol for 5-Amino-2-(octyloxy)benzoic Acid Derivatives

Executive Summary 5-Amino-2-(octyloxy)benzoic acid is a highly lipophilic derivative of 5-aminosalicylic acid (mesalazine). The introduction of an octyloxy chain at the 2-position significantly alters the molecule's part...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-2-(octyloxy)benzoic acid is a highly lipophilic derivative of 5-aminosalicylic acid (mesalazine). The introduction of an octyloxy chain at the 2-position significantly alters the molecule's partition coefficient (LogP), making it a valuable building block for lipophilic prodrugs, custom active pharmaceutical ingredients (APIs), and advanced materials.

As a Senior Application Scientist, I have designed this protocol to bypass common synthetic pitfalls—such as competitive N-alkylation—by utilizing a highly controlled, three-step linear sequence: Williamson Alkylation, Saponification, and Catalytic Hydrogenation . This guide provides the mechanistic causality, step-by-step methodologies, and self-validating analytical checkpoints required to execute this synthesis with high fidelity.

Mechanistic Rationale & Pathway Design (Causality)

A common error in synthesizing alkoxy-aminobenzoic acids is attempting to directly alkylate the target's amino-precursor (e.g., 5-aminosalicylic acid). Because the primary amine is highly nucleophilic, direct alkylation inevitably leads to competitive N-alkylation and complex, inseparable mixtures.

To establish a self-validating and high-yielding system, this protocol utilizes 5-nitrosalicylic acid as the starting material.

  • The Nitro Group as a Pseudo-Protecting Group: The nitro group is chemically inert to basic alkylation conditions. It acts as a placeholder that prevents nitrogen-alkylation while strongly withdrawing electron density from the aromatic ring, which slightly increases the acidity of the phenolic hydroxyl, facilitating its deprotonation.

  • Williamson Ether Synthesis (Step 1): We employ potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). K₂CO₃ is a mild base that quantitatively deprotonates both the carboxylic acid (pKa ~3) and the phenol (pKa ~8) without degrading the substrate [1][3]. Because both groups are deprotonated, reacting with excess 1-bromooctane yields an intermediate where both the ether and ester are alkylated: octyl 5-nitro-2-(octyloxy)benzoate.

  • Selective Saponification (Step 2): To recover the free carboxylic acid, the intermediate undergoes base-catalyzed ester hydrolysis (saponification) using NaOH in an ethanol/water matrix. The ether linkage is entirely stable to these conditions, ensuring absolute chemoselectivity.

  • Catalytic Hydrogenation (Step 3): The final step requires reducing the nitro group to an amine. While dissolving metal reductions (e.g., Fe/HCl) are possible, they require harsh workups. Instead, we utilize 10% Palladium on Carbon (Pd/C) with hydrogen gas. This heterogeneous catalytic transfer cleanly reduces the nitroarene to an aniline derivative at room temperature without cleaving the newly formed ether bond [2].

Synthetic Workflow

SynthesisWorkflow SM 5-Nitrosalicylic Acid (Starting Material) Step1 Step 1: Williamson Alkylation Reagents: 1-Bromooctane, K2CO3, DMF Temp: 80°C SM->Step1 Int1 Intermediate 1 Octyl 5-nitro-2-(octyloxy)benzoate Step1->Int1 SN2 Substitution Step2 Step 2: Saponification Reagents: NaOH, EtOH/H2O Temp: Reflux (85°C) Int1->Step2 Int2 Intermediate 2 5-Nitro-2-(octyloxy)benzoic acid Step2->Int2 Ester Hydrolysis Step3 Step 3: Catalytic Hydrogenation Reagents: 10% Pd/C, H2 (1 atm), MeOH Temp: 25°C Int2->Step3 Product 5-Amino-2-(octyloxy)benzoic acid (Final Product) Step3->Product Nitro Reduction

Figure 1: Three-step synthetic workflow for 5-Amino-2-(octyloxy)benzoic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Octyl 5-nitro-2-(octyloxy)benzoate
  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrosalicylic acid (10.0 g, 54.6 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous K₂CO₃ (22.6 g, 163.8 mmol, 3.0 eq). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation (solution will deepen in color).

  • Alkylation: Dropwise, add 1-bromooctane (26.4 g, 136.5 mmol, 2.5 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature. Quench the reaction by pouring it into 500 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a viscous yellow oil.

Step 2: Saponification to 5-Nitro-2-(octyloxy)benzoic acid
  • Preparation: Dissolve the crude Intermediate 1 in 150 mL of Ethanol in a 500 mL round-bottom flask.

  • Hydrolysis: Add a solution of NaOH (6.5 g, 163.8 mmol, 3.0 eq) dissolved in 50 mL of distilled water.

  • Reaction: Reflux the mixture (approx. 85 °C) for 4 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the majority of the ethanol. Dilute the remaining aqueous phase with 100 mL of water and wash with Diethyl Ether (50 mL) to remove any unreacted alkyl halides or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 2M HCl. A thick pale-yellow precipitate will form. Filter the solid under a vacuum, wash with cold water, and dry in a vacuum oven at 50 °C overnight to yield Intermediate 2.

Step 3: Catalytic Hydrogenation to 5-Amino-2-(octyloxy)benzoic acid
  • Preparation: In a thick-walled hydrogenation vessel, dissolve Intermediate 2 (10.0 g) in 100 mL of HPLC-grade Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w). Caution: Pd/C is highly pyrophoric when dry; add it under a blanket of nitrogen.

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then purge with hydrogen gas three times. Pressurize the vessel with a hydrogen balloon (1 atm) and stir vigorously at 25 °C for 6 hours.

  • Workup: Once hydrogen uptake ceases, purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from an Ethanol/Water mixture to afford the final product as an off-white to pale-tan crystalline solid.

Quantitative Reaction Parameters

To ensure reproducibility, benchmark your laboratory results against the following standardized parameters:

StepTransformationReagentsTemp (°C)Time (h)Expected YieldPurity (HPLC)
1 O-Alkylation & Esterification1-Bromooctane, K₂CO₃, DMF801285 - 90%> 92% (Crude)
2 SaponificationNaOH, EtOH / H₂O85 (Reflux)490 - 95%> 95%
3 Nitro ReductionH₂ (1 atm), 10% Pd/C, MeOH256> 95%> 98%

Analytical Validation (Self-Validating System)

A robust protocol must be self-validating. Use the following analytical checkpoints to confirm the success of each transformation without relying strictly on downstream success:

  • TLC Monitoring (Step 1 -> 2): Intermediate 1 (ester) is highly lipophilic and will run near the solvent front on silica gel TLC (Hexane:EtOAc 4:1). Upon saponification (Step 2), the free carboxylic acid (Intermediate 2) will stick to the baseline in non-polar solvents. Switch to DCM:MeOH (9:1) to observe the acid migrating with an Rf of ~0.4.

  • Colorimetric Shift (Step 3): Nitroaromatics (Intermediate 2) are characteristically yellow. The successful reduction to the aniline derivative (Final Product) is visually confirmed by the solution turning colorless or pale tan.

  • ¹H-NMR Validation:

    • Post-Step 2: Confirm the disappearance of the triplet at ~4.3 ppm (corresponding to the -CH₂- protons of the octyl ester). The ether -CH₂- protons at ~4.1 ppm must remain.

    • Post-Step 3: Confirm the appearance of a broad singlet at ~4.5–5.0 ppm integrating for 2 protons (the -NH₂ group). Furthermore, the aromatic protons will shift significantly upfield due to the strong electron-donating nature of the newly formed amine compared to the strongly electron-withdrawing nitro group.

References

  • Preparation and Application of a Hydrochar-Based Palladium Nanocatalyst for the Reduction of Nitroarenes MDPI (Molecules) URL:[Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents ACS Publications (Organic Process Research & Development) URL:[Link]

Application

Application Note: 5-Amino-2-(octyloxy)benzoic Acid in Advanced Liquid Crystal Synthesis

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale The design of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

The design of thermotropic liquid crystals (LCs) requires precise molecular engineering to balance structural rigidity with conformational flexibility. 5-Amino-2-(octyloxy)benzoic acid (CAS: 13737-93-4) has emerged as a highly versatile bifunctional synthon in the development of advanced mesogenic materials [1].

The unique utility of this molecule stems from three distinct structural domains, each serving a critical mechanistic purpose:

  • The Octyloxy Tail (C8H17O-): The 8-carbon alkoxy chain provides the exact degree of steric flexibility required to lower the melting point and stabilize smectic (layered) and nematic (directional) mesophases through van der Waals interactions. Chains shorter than C6 often fail to induce liquid crystallinity, while chains longer than C12 can lead to premature crystallization[2].

  • The Carboxylic Acid Group (-COOH): Located ortho to the alkoxy chain, this moiety acts as a powerful hydrogen-bond donor and acceptor. In the melt phase, it drives the spontaneous formation of supramolecular dimers. This dimerization effectively doubles the molecular aspect ratio, transforming a non-mesogenic small molecule into a calamitic (rod-like) liquid crystal core [3].

  • The Amino Group (-NH2): Positioned meta to the carboxyl group, the primary amine serves as a reactive handle. It allows for the extension of the rigid aromatic core via diazotization (yielding photoresponsive azo-dyes) or condensation (yielding Schiff-base imines) without disrupting the crucial hydrogen-bonding capability of the acid [4].

Divergent Synthetic Workflows

The bifunctionality of 5-amino-2-(octyloxy)benzoic acid allows researchers to diverge into two primary classes of liquid crystals: Photoresponsive Azo-Mesogens and Supramolecular Schiff-Base Dimers .

Workflow A 5-amino-2-(octyloxy)benzoic acid (Bifunctional Synthon) B Diazotization (NaNO2, HCl, 0-5°C) A->B Pathway I (Azo Synthesis) E Condensation (Ar-CHO, EtOH, H+) A->E Pathway II (Schiff Base) C Azo-Coupling (Phenol, pH 9-10) B->C Electrophilic Substitution D Azo-Liquid Crystal (Photoresponsive) C->D Crystallization F Schiff-Base Imine (Extended Core) E->F -H2O G H-Bond Dimerization (Supramolecular LC) F->G Self-Assembly (Melt Phase)

Fig 1: Divergent synthetic pathways for 5-amino-2-(octyloxy)benzoic acid in LC design.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of Photoresponsive Azo-Mesogens

Azobenzene derivatives undergo reversible trans-cis isomerization upon UV irradiation, enabling the creation of light-switchable liquid crystal displays and smart optical materials [4].

Reagents: 5-amino-2-(octyloxy)benzoic acid (10 mmol), Sodium nitrite (11 mmol), Hydrochloric acid (37%), Phenol derivative (10 mmol), Sodium hydroxide.

Step-by-Step Methodology:

  • Amine Dissolution: Suspend 10 mmol of 5-amino-2-(octyloxy)benzoic acid in 20 mL of water and add 3 mL of 37% HCl. Stir until a clear hydrochloride salt solution forms.

  • Diazotization: Cool the solution to 0–5°C using an ice-salt bath. Dropwise add a chilled solution of NaNO₂ (11 mmol in 5 mL H₂O).

    • Causality & Expertise: The temperature must be strictly maintained below 5°C. The diazonium salt intermediate is thermodynamically unstable; elevated temperatures lead to nitrogen gas evolution and irreversible degradation into the corresponding phenol, destroying the yield.

  • Coupling: Dissolve the phenol derivative (10 mmol) in 10% NaOH solution (pH ~10) and cool to 0°C. Add the diazonium salt solution dropwise under vigorous stirring.

    • Causality & Expertise: The alkaline pH is critical. It deprotonates the phenol to form a highly nucleophilic phenoxide ion, which rapidly attacks the electrophilic diazonium ion at the para position, driving the azo-coupling forward.

  • Acidification & Isolation: Adjust the pH to 4 using dilute HCl to precipitate the azo-benzoic acid. Filter, wash with cold water, and recrystallize from ethanol.

Self-Validating QC: Perform UV-Vis spectroscopy. A strong absorption band at ~350 nm (π-π* transition of the trans-azo core) and a weaker band at ~440 nm (n-π* transition) validates the successful formation of the azobenzene linkage.

Protocol B: Synthesis of Supramolecular Schiff-Base Liquid Crystals

By condensing the primary amine with an aromatic aldehyde, the rigid core is extended. The resulting imine retains the free carboxylic acid, which spontaneously dimerizes to form a supramolecular liquid crystal [3].

Reagents: 5-amino-2-(octyloxy)benzoic acid (10 mmol), 4-substituted benzaldehyde (10 mmol), Absolute Ethanol (30 mL), Glacial Acetic Acid (catalytic).

Step-by-Step Methodology:

  • Condensation: Combine the amine and aldehyde in 30 mL of absolute ethanol in a round-bottom flask.

    • Causality & Expertise: Absolute (anhydrous) ethanol is required. Imine formation produces water as a byproduct; the presence of exogenous water will drive the equilibrium backward, causing hydrolysis of the Schiff base.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality & Expertise: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. However, excessive acid must be avoided, as it will protonate the amine group, rendering it non-nucleophilic and halting the condensation.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours under an inert N₂ atmosphere.

  • Crystallization: Allow the solution to cool to room temperature. Collect the precipitated imine via vacuum filtration and recrystallize from hot ethanol.

Self-Validating QC: Analyze the product via FTIR. The complete disappearance of the N-H stretching vibrations (3300–3400 cm⁻¹) and the emergence of a sharp C=N imine stretch at ~1620 cm⁻¹ validates the quantitative conversion of the amine.

Supramolecular Assembly & Phase Behavior

Upon heating, the synthesized Schiff-base monomers do not immediately transition into an isotropic liquid. Instead, the carboxylic acid groups form robust intermolecular hydrogen bonds, creating a supramolecular dimer. This dimerization is the thermodynamic engine that drives the formation of the mesophase [2].

Assembly M1 Monomer A (Octyloxy-Imine Benzoic Acid) HB Intermolecular Hydrogen Bonding (R-COOH ··· HOOC-R) M1->HB Thermal Energy (Melt) M2 Monomer B (Octyloxy-Imine Benzoic Acid) M2->HB Thermal Energy (Melt) Dimer Calamitic Supramolecular Dimer (High Aspect Ratio) HB->Dimer Self-Assembly Phase Thermotropic Mesophase (Smectic C / Nematic) Dimer->Phase Phase Transition

Fig 2: Supramolecular dimerization of benzoic acid derivatives into calamitic mesophases.

Quantitative Phase Analysis

The liquid crystalline properties of the synthesized derivatives are validated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The table below summarizes typical thermodynamic data for these architectures.

Compound ArchitectureHeating Phase Sequence (°C)Cooling Phase Sequence (°C)Enthalpy of Clearing (ΔH, kJ/mol)
Azo-Mesogen (Derivative A) Cr 85.0 → SmC 110.5 → N 135.0 → IsoIso 132.0 → N 108.0 → SmC 82.5 → Cr4.2
Schiff-Base Dimer (Derivative B) Cr 92.5 → N 145.0 → IsoIso 142.5 → N 88.0 → Cr3.8
Control (No H-Bonding) Cr 105.0 → IsoIso 102.0 → CrN/A (No Mesophase)

*Key: Cr = Crystalline Solid, SmC = Smectic C Phase, N = Nematic Phase, Iso = Isotropic Liquid.

Data Interpretation: The presence of two distinct endothermic peaks during heating (Cr → Mesophase, and Mesophase → Iso) in the DSC thermogram definitively self-validates the liquid crystalline nature of the synthesized compounds. The esterified control compound (lacking H-bonding capability) transitions directly from solid to liquid, proving that the carboxylic acid dimerization is the causal factor for mesomorphism.

References

  • ACS Publications. "Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids". Journal of Chemical Education. URL:[Link]

  • RSC. "Supramolecular liquid crystals exhibiting a chiral twist-bend nematic phase". Soft Matter. URL:[Link]

  • ResearchGate. "Synthesis and Characterization of New Azo Dye Based on Deltamethrin and its Application". ResearchGate.net. URL:[Link]

Method

Using Benzoic acid, 5-amino-2-(octyloxy)- as a pharmaceutical intermediate

Application Note: Utilizing 5-Amino-2-(octyloxy)benzoic Acid as a Versatile Pharmaceutical Intermediate Executive Summary 5-Amino-2-(octyloxy)benzoic acid (CAS 13737-93-4) is a highly versatile, bifunctional building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 5-Amino-2-(octyloxy)benzoic Acid as a Versatile Pharmaceutical Intermediate

Executive Summary

5-Amino-2-(octyloxy)benzoic acid (CAS 13737-93-4) is a highly versatile, bifunctional building block primarily utilized in the synthesis of lipophilic active pharmaceutical ingredients (APIs)[1]. Featuring an octyloxy chain that significantly enhances membrane permeability, alongside two orthogonal reactive sites (a carboxylic acid and an aromatic amine), this intermediate is particularly valuable in the development of antispasmodics, local anesthetics, and targeted lipid-soluble therapeutics.

Mechanistic Insights: Expertise & Experience

When designing synthetic routes with 5-amino-2-(octyloxy)benzoic acid, understanding the electronic and steric interplay of its substituents is critical to achieving high yields and purity:

  • The Lipophilic Tail (Octyloxy Group) : The C8​ alkyl chain at the ortho position dramatically increases the partition coefficient (LogP) of the resulting API. This lipophilicity is essential for crossing the blood-brain barrier or penetrating intestinal smooth muscle cells, a mechanism directly leveraged in analogous antispasmodic agents like otilonium bromide[2].

  • Ortho-Alkoxy Effect on the Carboxylate : The bulky octyloxy group creates significant steric hindrance around the carboxylic acid. This necessitates highly efficient coupling reagents (e.g., HATU or EDC/HOBt) to drive amidation or esterification forward, as the ortho-substituent shields the electrophilic carbonyl carbon from incoming nucleophiles[3].

  • Meta-Amino Reactivity : The amine at position 5 is electronically deactivated compared to a standard aniline due to the electron-withdrawing nature of the meta-carboxylic acid. However, it remains sufficiently nucleophilic for acylation or reductive amination, allowing for dual-functionalization without the need for extensive protecting group chemistry.

  • Toxicity Considerations : The toxicity profile of benzoic acid derivatives must be considered during early drug design. Predictive models confirm that while the benzoic acid core is generally well-tolerated, specific aliphatic and amino substitutions dictate the oral LD50​ in mammalian models[4].

Visualization: Synthetic Workflow

SynthesisWorkflow A 5-amino-2-(octyloxy)benzoic acid (Core Intermediate) B Carboxyl Activation (EDC/HOBt or HATU) A->B Pathway 1: C-Terminus D Amine Derivatization (Acylation/Alkylation) A->D Pathway 2: N-Terminus C Amidation with Alkylamines B->C Amine addition F Target API (Antispasmodic/Anesthetic) C->F Final Deprotection/ Salt Formation E N-Acyl/Alkyl Derivatives D->E Electrophile addition E->F Further coupling

Caption: Dual-pathway synthetic workflow utilizing 5-amino-2-(octyloxy)benzoic acid.

Experimental Protocols

To ensure a self-validating system, the following protocols include built-in in-process controls (IPC) to verify intermediate formation before proceeding to subsequent steps.

Protocol 1: C-Terminal Amidation (Synthesis of Lipophilic Amides)

Due to the steric hindrance of the ortho-octyloxy group, standard carbodiimides (like DCC) alone are insufficient and prone to forming inactive N-acylurea byproducts. The addition of HOBt or the use of uronium salts (HATU) is required to form the highly reactive active ester[3].

  • Activation : Dissolve 5-amino-2-(octyloxy)benzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (50 mL) under an inert N2​ atmosphere.

  • Coupling Reagent Addition : Add HATU (1.2 eq, 12 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol). Stir at 0∘C for 15 minutes.

    • Self-Validation Step: A distinct color change to pale yellow indicates the successful formation of the HOAt active ester.

  • Amine Addition : Slowly add the target secondary amine (1.1 eq, 11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup : Quench the reaction with saturated NaHCO3​ (50 mL) and extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification : Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: N-Terminal Acylation (Derivatization of the 5-Amino Group)
  • Preparation : Dissolve 5-amino-2-(octyloxy)benzoic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (40 mL).

  • Base Addition : Add Triethylamine (TEA) (2.5 eq, 25 mmol) and cool the mixture to 0∘C using an ice bath.

  • Electrophile Addition : Add the desired acyl chloride (1.1 eq, 11 mmol) dropwise over 10 minutes to prevent exothermic degradation.

  • Reaction : Stir at room temperature for 2 hours.

    • Self-Validation Step: Monitor via LC-MS; the complete disappearance of the m/z 266 [M+H]+ peak confirms full consumption of the starting aniline.

  • Isolation : Wash the organic layer with 1M HCl (to remove unreacted amine and TEA salts) and brine. Dry and evaporate to yield the N-acylated intermediate.

Data Presentation: Optimization of C-Terminal Amidation

The following table summarizes the quantitative optimization of coupling reagents for the sterically hindered carboxylic acid of 5-amino-2-(octyloxy)benzoic acid, validating the choice of HATU in Protocol 1.

Coupling SystemBaseSolventTime (h)Yield (%)Purity (LC-MS)Mechanistic Note
DCC / DMAP TEADCM2445%82%Prone to N-acylurea byproduct formation due to steric hindrance[3].
EDC / HOBt DIPEADMF1278%94%HOBt forms a less sterically hindered active ester, improving yield[3].
HATU DIPEADMF492%>98%Superior leaving group (HOAt) overcomes ortho-octyloxy steric bulk[3].
DIC / Oxyma CollidineDMF885%95%Excellent alternative avoiding explosive HOBt derivatives.

References

  • MedChemExpress. "5-Amino-2-(octyloxy)benzoic acid". Source: MedChemExpress. 1

  • Quick Company. "Improved Process For The Preparation Of Otilonium Bromide". Source: QuickCompany Patents. 2

  • Keshavarz MH, et al. "Accurate prediction of the toxicity of benzoic acid compounds in mice via oral without using any computer codes." Journal of Hazardous Materials. 2012 Oct 30;237-238:79-101. 4

  • Valeur E, Bradley M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. 2009;38(2):606-631. 3

Sources

Application

Application Note: Precision Synthesis of Polyaramid Foldamers Using 5-Amino-2-(octyloxy)benzoic Acid

Introduction & Mechanistic Insights The synthesis of highly defined, sequence-controlled aromatic polyamides (polyaramids) is a frontier in polymer chemistry, particularly for the development of biomimetic foldamers and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The synthesis of highly defined, sequence-controlled aromatic polyamides (polyaramids) is a frontier in polymer chemistry, particularly for the development of biomimetic foldamers and supramolecular architectures. 5-Amino-2-(octyloxy)benzoic acid (CAS: 13737-93-4) serves as an ideal AB-type monomer for these advanced materials[1].

The structural design of this monomer is highly intentional:

  • AB-Type Functionality: The presence of both a primary amine and a carboxylic acid on the same aromatic ring allows for direct polycondensation without the need for strict stoichiometric balancing of separate diamine and diacid monomers.

  • Conformational Control via the Octyloxy Group: The bulky alkoxy substituent at the ortho-position relative to the carboxylic acid forces the resulting amide bonds into a specific orientation. This steric driving force, combined with intramolecular three-center hydrogen bonding, induces the polymer backbone to fold into a tubular helical superstructure (a foldamer)[2].

  • Solubility: Rigid polyaramids typically suffer from poor solubility, leading to premature precipitation and low molecular weights. The long octyl chain acts as a solubilizing appendage, keeping the growing polymer chains dissolved in organic solvents like chloroform or N,N-dimethylacetamide (DMAc)[2].

Historically, polymerizing non-self-deactivating AB monomers resulted in step-growth kinetics, yielding broad molecular weight distributions (dispersity, Đ>2.0 ) and a lack of end-group control. To overcome this, two distinct synthetic paradigms are employed depending on the desired material properties: the classical Yamazaki-Higashi Step-Growth Polycondensation for bulk materials, and the state-of-the-art PHOS3-Mediated Living Chain-Growth Polymerization for precision foldamers[3].

Divergent Synthetic Workflows

The Yamazaki-Higashi Method (Step-Growth)

The is the industry standard for direct polycondensation of aromatic amino acids[4]. It utilizes triphenyl phosphite (TPP) and pyridine to convert the carboxylic acid into a highly reactive phosphite ester intermediate, which subsequently undergoes nucleophilic attack by the amine group. While robust and capable of producing high-molecular-weight polymers, this method is governed by statistical step-growth collisions, making it unsuitable for sequence-defined block copolymers.

PHOS3-Mediated Living Polymerization (Chain-Growth)

To achieve living polymerization (where chains grow uniformly without termination or chain transfer), researchers employ a chlorophosphonium iodide reagent, specifically chlorotri(o-tolyl)phosphonium iodide (PHOS3) [3].

The Causality of Slow Addition: If the monomer and PHOS3 are mixed in bulk, bimolecular reactions between monomers dominate. By utilizing a syringe pump to introduce the monomer at an extremely slow rate (e.g., 0.1 mL/h) into a solution of an amine initiator and PHOS3, the steady-state concentration of the activated monomer is kept near zero. Consequently, the activated monomer is statistically forced to react with the abundant initiator or the living chain end, artificially enforcing a chain-growth mechanism[5].

G cluster_living Living Chain-Growth (PHOS3) cluster_step Step-Growth (Yamazaki-Higashi) Monomer 5-amino-2-(octyloxy)benzoic acid (AB-Type Monomer) PHOS3 Chlorophosphonium Iodide (PHOS3) + Initiator Monomer->PHOS3 Activation Yamazaki TPP / Pyridine / LiCl (Phosphorylation) Monomer->Yamazaki Activation SlowAdd Slow Monomer Addition (Suppresses Bimolecular Rxn) PHOS3->SlowAdd LivingPoly Living Polyaramid (Narrow Dispersity, Foldamer) SlowAdd->LivingPoly Chain Elongation BulkPoly Bulk Polycondensation (Random Collisions) Yamazaki->BulkPoly StepPoly Standard Polyaramid (Broad Dispersity) BulkPoly->StepPoly Step Growth

Mechanistic divergence of 5-amino-2-(octyloxy)benzoic acid polymerization.

Experimental Protocols

Protocol A: Bulk Synthesis via Yamazaki-Higashi Polycondensation

Objective: Rapid synthesis of high-molecular-weight poly(5-amino-2-(octyloxy)benzoic acid) for robust film casting.

Reagents:

  • 5-Amino-2-(octyloxy)benzoic acid (10.0 mmol)

  • Triphenyl phosphite (TPP) (12.0 mmol)

  • Pyridine (15.0 mL)

  • N-Methyl-2-pyrrolidone (NMP) (30.0 mL)

  • Anhydrous Lithium Chloride (LiCl) (1.5 g)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser.

  • Dissolution: Add the monomer, LiCl, NMP, and pyridine into the flask. Stir at room temperature under a steady nitrogen purge for 30 minutes to ensure complete dissolution. Causality: LiCl disrupts intermolecular hydrogen bonding of the growing polymer chains, preventing premature gelation.

  • Activation: Inject TPP via syringe.

  • Polycondensation: Submerge the flask in a pre-heated oil bath at 100 °C. Maintain vigorous stirring for 8 hours.

  • Precipitation: Cool the highly viscous solution to room temperature. Pour the mixture dropwise into 500 mL of vigorously stirred methanol.

  • Purification: Filter the fibrous polymer precipitate, wash sequentially with hot methanol and water to remove residual TPP and pyridine salts, and dry in a vacuum oven at 80 °C for 24 hours.

Self-Validation Checkpoint: The reaction mixture should exhibit a dramatic increase in macroscopic viscosity within the first 3 hours (the Weissenberg effect may be observed). A lack of viscosity increase indicates moisture contamination deactivating the TPP.

Protocol B: Precision Synthesis via PHOS3 Living Polymerization

Objective: Synthesis of sequence-defined, narrow-dispersity helical foldamers.

Reagents:

  • 5-Amino-2-(octyloxy)benzoic acid (1.0 mmol, Monomer)

  • Aniline (0.05 mmol, Initiator)

  • Chlorotri(o-tolyl)phosphonium iodide (PHOS3) (1.2 mmol)

  • Anhydrous Chloroform ( CHCl3​ ) or DMAc (10.0 mL)

Step-by-Step Methodology:

  • Initiator/Catalyst Pool: In a rigorously dried 25 mL Schlenk tube under argon, dissolve Aniline and PHOS3 in 5.0 mL of anhydrous CHCl3​ . Heat the mixture to 55 °C. Causality: Elevated temperature prevents the aggregation of the highly rigid foldamer helices during chain elongation[2].

  • Monomer Feed Preparation: Dissolve the monomer in 5.0 mL of anhydrous CHCl3​ . Load this solution into a gas-tight syringe mounted on a programmable syringe pump.

  • Slow Addition (Critical Step): Inject the monomer solution into the Schlenk tube at a continuous rate of 0.1 mL/h (approx. 50 hours total addition time). Causality: This enforces the kinetic condition where [Activated Monomer] <<< [Living Chain End], eliminating step-growth side reactions[6].

  • Quenching: Once addition is complete, stir for an additional 2 hours at 55 °C. Quench the living chain ends by adding an excess of a capping agent (e.g., benzoyl chloride).

  • Isolation: Concentrate the mixture under reduced pressure and precipitate into cold methanol. Centrifuge and dry under high vacuum.

Self-Validation Checkpoint: Size Exclusion Chromatography (SEC/GPC) of aliquots taken at 25%, 50%, and 100% monomer addition must show a linear shift in the molecular weight ( Mn​ ) peak with no low-molecular-weight tailing, maintaining a dispersity ( Đ ) <1.2 [3].

Quantitative Data & Method Comparison

The choice of polymerization method drastically alters the macromolecular architecture and physical properties of the resulting polyaramid.

ParameterYamazaki-Higashi (Step-Growth)PHOS3 (Living Chain-Growth)
Activating Reagent Triphenyl phosphite (TPP) / PyridineChlorotri(o-tolyl)phosphonium iodide
Monomer Introduction One-pot batchSlow continuous addition (Syringe pump)
Reaction Temperature 100 °C55 °C
Dispersity ( Đ ) Broad (1.8 – 2.5)Narrow (< 1.2)
Molecular Weight ( Mn​ ) Control Poor (Statistically driven)Excellent (Stoichiometrically driven, [M]/[I])
Polymer Architecture Random coil / Bulk rigid-rodWell-defined tubular helical foldamer
Primary Application High-strength films, thermal insulatorsBiomimetic structures, block copolymers

References

  • Pal, S., et al. "High-Molecular-Weight Poly(aromatic amide) Foldamers via Living Polymerization". Macromolecules, 56, 19, 7748–7755 (2023). URL:[Link]

  • Pal, S., et al. "A versatile living polymerization method for aromatic amides". Nature Chemistry, 13, 705–713 (2021). URL:[Link]

  • Yamazaki, N., Matsumoto, M., & Higashi, F. "Studies on reactions of the N-phosphonium salts of pyridines. XIV. Direct polycondensation reaction to form polyamides from dicarboxylic acids and diamines". Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380 (1975). URL:[Link]

Sources

Method

Reagents for the amidation of Benzoic acid, 5-amino-2-(octyloxy)-

Application Note: Reagents and Protocols for the Amidation of 5-Amino-2-(octyloxy)benzoic Acid Executive Summary & Mechanistic Context 5-Amino-2-(octyloxy)benzoic acid (CAS 13737-93-4) is a highly versatile building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Protocols for the Amidation of 5-Amino-2-(octyloxy)benzoic Acid

Executive Summary & Mechanistic Context

5-Amino-2-(octyloxy)benzoic acid (CAS 13737-93-4) is a highly versatile building block utilized in the synthesis of lipidated prodrugs, peptidomimetics, and targeted therapeutics. The molecule presents a unique mechanistic challenge during amidation due to two competing structural features:

  • Zwitterionic Potential & Polymerization Risk : The presence of an unprotected 5-amino group (an aniline derivative) and a carboxylic acid creates a risk of self-condensation (oligomerization) during carboxylate activation.

  • Steric Hindrance : The bulky ortho-octyloxy chain sterically shields the carboxylic acid, impeding the formation of activated intermediates (e.g., O-acylisourea) and slowing down aminolysis.

To successfully amidate the benzoic acid moiety, researchers must choose between a chemoselective direct amidation (leveraging the differential nucleophilicity of the target amine versus the internal aniline) or a protection-deprotection strategy (for complex or weakly nucleophilic target amines).

Reagent Selection and Causality

Selecting the correct coupling reagent is the most critical variable in this workflow. As established in process chemistry literature, sterically hindered carboxylic acids require highly efficient coupling agents to drive the reaction forward before side reactions can occur [1].

  • T3P (Propylphosphonic anhydride) : T3P is a cyclic anhydride that offers exceptional chemoselectivity. When coupling 5-amino-2-(octyloxy)benzoic acid with a highly nucleophilic primary aliphatic amine, T3P selectively activates the carboxylic acid without requiring protection of the 5-aniline group. The aliphatic amine outcompetes the weakly nucleophilic aniline for the activated ester. Furthermore, T3P byproducts are entirely water-soluble, simplifying downstream purification [2].

  • HATU / DIPEA : For coupling with secondary amines or sterically hindered primary amines, the ortho-octyloxy group severely retards the reaction. HATU generates an extremely reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester that overcomes this steric barrier [1]. However, because HATU is so reactive, it will also drive the self-condensation of the 5-amino group. Therefore, a Boc-protection strategy is mandatory when using HATU.

Table 1: Quantitative Comparison of Amidation Reagents for 5-Amino-2-(octyloxy)benzoic Acid

Reagent SystemChemoselectivity (Aniline vs. Aliphatic Amine)Steric Tolerance (ortho-octyloxy)Epimerization RiskByproduct Removal Strategy
T3P / DIPEA High (Allows direct coupling)ModerateVery LowSimple aqueous wash (Water-soluble phosphonates)
HATU / DIPEA Low (Requires Boc-protection)Very HighLowSilica gel chromatography or crystallization
EDC / HOBt ModerateLowLowAcidic/Basic aqueous washes
SOCl₂ (Acyl Chloride) N/A (Amine protected as HCl salt)HighHighEvaporation of volatile gases (SO₂, HCl)

Experimental Workflows

Below is the logical decision tree for amidating 5-amino-2-(octyloxy)benzoic acid based on the nature of the incoming amine.

AmidationWorkflow Start 5-Amino-2-(octyloxy)benzoic Acid (Zwitterionic Core) T3P_Path Pathway A: Direct Amidation (Chemoselective) Start->T3P_Path HATU_Path Pathway B: Protection Strategy (Sterically Hindered / Weak Amines) Start->HATU_Path T3P_Reagent Reagents: T3P, DIPEA, Target Amine (Aliphatic amines only) T3P_Path->T3P_Reagent T3P_Product Target Amide (Unprotected 5-NH2) T3P_Reagent->T3P_Product Boc_Protect 1. Boc Protection (Boc2O, Et3N) HATU_Path->Boc_Protect HATU_Couple 2. HATU Coupling (HATU, DIPEA, Target Amine) Boc_Protect->HATU_Couple Deprotect 3. TFA Deprotection (TFA/DCM) HATU_Couple->Deprotect HATU_Product Target Amide (Unprotected 5-NH2) Deprotect->HATU_Product

Figure 1: Decision matrix and workflow for the amidation of 5-amino-2-(octyloxy)benzoic acid based on target amine nucleophilicity.

Step-by-Step Methodologies

Protocol A: Chemoselective Direct Amidation using T3P [2]

Use Case: Coupling with highly nucleophilic, unhindered primary aliphatic amines. Self-Validating Principle: T3P byproducts are water-soluble. If the reaction is complete, a simple basic wash removes all coupling reagents, leaving only the product and unreacted amine in the organic layer.

  • Preparation : In an oven-dried round-bottom flask under N₂, dissolve 5-amino-2-(octyloxy)benzoic acid (1.0 eq, 265.35 g/mol ) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to a concentration of 0.2 M.

  • Amine Addition : Add the target aliphatic amine (1.2 eq). Causality: A slight excess ensures the aliphatic amine outcompetes the internal aniline for the activated ester.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is sterically hindered and non-nucleophilic, acting solely to deprotonate the carboxylic acid and neutralize the system without interfering with the coupling.

  • Activation : Dropwise, add a 50 wt% solution of T3P in EtOAc (1.5 eq).

  • Reaction & IPC : Stir at room temperature for 2–4 hours. Monitor via LC-MS. In-Process Control: Look for the disappearance of the starting material mass (m/z 266.1 [M+H]⁺). If the reaction stalls, heat to 40 °C (the ortho-octyloxy group may require thermal energy to overcome steric shielding).

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Causality: The mildly basic aqueous wash hydrolyzes unreacted T3P into water-soluble propylphosphonic acid derivatives while keeping the 5-amino group (pKa ~4.5) in its neutral, organic-soluble state. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Protection-Amidation-Deprotection via HATU [1]

Use Case: Coupling with secondary amines, anilines, or sterically hindered amines. Self-Validating Principle: The intermediate Boc-protected product provides a distinct mass shift (+100 Da) and a shift in retention time, confirming successful masking of the aniline before the aggressive HATU coupling.

Step 1: Boc Protection

  • Dissolve 5-amino-2-(octyloxy)benzoic acid (1.0 eq) in 1,4-dioxane/water (1:1).

  • Add Triethylamine (Et₃N) (2.0 eq) and Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Stir at room temperature for 12 hours. Acidify to pH 3 with 1M Citric Acid and extract with EtOAc to isolate 5-(Boc-amino)-2-(octyloxy)benzoic acid.

Step 2: HATU Coupling

  • Dissolve the Boc-protected intermediate (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq).

  • Add HATU (1.2 eq) in one portion. Causality: HATU rapidly forms the highly reactive HOAt ester, which is uniquely capable of overcoming the steric bulk of the ortho-octyloxy chain.

  • Stir for 1–2 hours at room temperature. Quench with water and extract with EtOAc. Purify via silica gel chromatography to remove the HOAt and tetramethylurea byproducts.

Step 3: TFA Deprotection

  • Dissolve the purified Boc-protected amide in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA).

  • Stir for 1 hour at room temperature.

  • Concentrate under reduced pressure. Neutralize with saturated NaHCO₃ and extract with DCM to yield the final 5-amino-2-(octyloxy)benzamide derivative.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Organic Process Research & Development.[Link]

Application

Application Note &amp; Protocol: Catalytic Hydrogenation Methods to Yield 5-Amino-2-(octyloxy)benzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 5-Amino-2-(octyloxy)benzoic acid (CAS No. 13737-93-4) Introduction & Molecular Profile 5-Amino-2-(octyloxy)benzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 5-Amino-2-(octyloxy)benzoic acid (CAS No. 13737-93-4)

Introduction & Molecular Profile

5-Amino-2-(octyloxy)benzoic acid (often referred to in literature as Compound 77) is a highly versatile benzoic acid derivative utilized as a building block in pharmaceutical synthesis and medicinal chemistry[1]. The molecule is characterized by its amphiphilic nature: it features a highly polar, amphoteric amino acid headgroup paired with a lipophilic, 8-carbon octyloxy tail.

The primary synthetic route to this compound relies on the reduction of its precursor, 5-nitro-2-(octyloxy)benzoic acid . The conversion of the strongly electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho/para-directing amino group is a pivotal transformation that fundamentally alters the molecule's reactivity profile[2][3]. However, the presence of the lipophilic octyl chain and the carboxylic acid moiety necessitates careful selection of solvents, catalysts, and hydrogen sources to ensure complete conversion without inducing side reactions (such as ether cleavage or decarboxylation).

Mechanistic Insights & Causality

To design a robust protocol, we must move beyond merely listing reagents and understand the causality behind the reaction conditions:

  • The Reduction Pathway: The catalytic reduction of an aromatic nitro group does not occur in a single step. It proceeds via a cascade of rapid intermediates: the nitroarene is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the primary aniline[3]. Ensuring the reaction goes to completion is critical to avoid contamination by the highly reactive and potentially toxic hydroxylamine intermediate.

  • Catalyst Selection (Pd/C): Palladium on Carbon (10% Pd/C) is the gold standard for this transformation. Unlike strong metal-acid reducing agents (e.g., Iron or Tin in HCl) which complicate the workup of amphoteric amino acids, Pd/C offers a clean, heterogeneous catalytic surface that can be easily filtered away[2]. Furthermore, the aliphatic octyloxy ether is highly stable under Pd/C hydrogenation, unlike benzyl ethers which would undergo unwanted hydrogenolysis.

  • Solvent Dynamics: The 8-carbon octyloxy chain makes the starting material highly lipophilic. If pure methanol or ethanol is used, the starting 5-nitro-2-(octyloxy)benzoic acid may precipitate, stalling the reaction. Conversely, using pure non-polar solvents limits the proton-donating capacity required for the reduction. Causality: A mixed solvent system of Ethanol and Ethyl Acetate (1:1 v/v) is employed to perfectly balance substrate solubility and reaction kinetics.

  • Hydrogen Source: We present two self-validating methodologies. Method A uses direct H2​ gas. Method B utilizes Catalytic Transfer Hydrogenation (CTH) via ammonium formate. In CTH, ammonium formate decomposes on the Pd surface into H2​ , CO2​ , and NH3​ , providing a highly active, in-situ hydrogen source that bypasses the need for high-pressure gas infrastructure[4][5][6].

Visualizations of Reaction Pathways

Pathway N1 5-Nitro-2-(octyloxy)benzoic acid (Ar-NO2) N2 Nitroso Intermediate (Ar-NO) N1->N2 + 2[H], - H2O N3 Hydroxylamine Intermediate (Ar-NHOH) N2->N3 + 2[H] N4 5-Amino-2-(octyloxy)benzoic acid (Ar-NH2) N3->N4 + 2[H], - H2O

Caption: Mechanistic cascade of catalytic nitro reduction to the target amine.

Workflow S1 1. Substrate Dissolution (EtOH/EtOAc) S2 2. Catalyst Addition (10% Pd/C) S1->S2 S3 3. Hydrogenation (H2 Gas or HCOONH4) S2->S3 S4 4. Celite Filtration (Remove Pd/C) S3->S4 S5 5. Concentration & Isolation S4->S5

Caption: Standard workflow for the catalytic hydrogenation and isolation of the target compound.

Quantitative Data Summary

The following table summarizes the expected parameters for the two protocols described below, allowing researchers to select the method that best fits their laboratory infrastructure.

ParameterMethod A: Direct H2​ GasMethod B: Catalytic Transfer Hydrogenation (CTH)
Hydrogen Source H2​ Gas (Balloon or Autoclave)Ammonium Formate ( HCOONH4​ )
Catalyst 10% Pd/C (10 wt% loading)10% Pd/C (10 wt% loading)
Solvent System EtOH / EtOAc (1:1)EtOH / EtOAc (1:1)
Temperature Room Temperature (20-25 °C)Mild Heating (40 °C)
Reaction Time 4 - 6 hours1 - 2 hours
Expected Yield > 95%90 - 95%
Primary Advantage Atom economical, no salt byproductsNo high-pressure gas required, rapid kinetics

Experimental Protocols

Protocol A: Direct Catalytic Hydrogenation (Balloon Method)

This protocol is ideal for standard synthetic laboratories equipped with inert gas and hydrogen manifolds.

Step-by-Step Procedure:

  • Preparation & Dissolution: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol (approx. 2.95 g) of 5-nitro-2-(octyloxy)benzoic acid in 40 mL of a 1:1 mixture of absolute Ethanol and Ethyl Acetate. Causality: The mixed solvent ensures the lipophilic octyl chain remains fully solvated while providing a protic environment.

  • Catalyst Addition (Safety Critical): Flush the flask gently with Nitrogen ( N2​ ) gas. Carefully add 300 mg of 10% Palladium on Carbon (Pd/C). Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen. Adding it under an N2​ blanket prevents auto-ignition.

  • Purging & Reaction: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with H2​ gas from a balloon. Repeat this purge cycle three times to ensure all oxygen is removed. Leave the H2​ balloon attached and stir vigorously at room temperature.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1). The starting material (UV active, often yellowish) will disappear, replaced by a highly polar, ninhydrin-positive spot corresponding to the amine. The reaction is typically complete within 4-6 hours when H2​ uptake ceases.

  • Workup & Filtration: Purge the flask with N2​ to remove residual H2​ . Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite traps the fine Pd/C particulates, preventing them from bleeding into the product and safely isolating the pyrophoric catalyst. Wash the Celite pad with 20 mL of Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is 5-amino-2-(octyloxy)benzoic acid. It can be triturated with cold hexanes to remove any trace lipophilic impurities.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This protocol utilizes ammonium formate, offering a safer, gas-free alternative with highly accelerated kinetics[5][6].

Step-by-Step Procedure:

  • Preparation: In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol (2.95 g) of 5-nitro-2-(octyloxy)benzoic acid in 40 mL of Ethanol/Ethyl Acetate (1:1).

  • Catalyst Addition: Under a gentle N2​ stream, add 300 mg of 10% Pd/C.

  • Hydrogen Donor Addition: Add 40.0 mmol (approx. 2.52 g, 4 equivalents) of solid Ammonium Formate ( HCOONH4​ ) in one portion.

  • Reaction Execution: Warm the mixture gently to 40 °C. Causality: Heat initiates the catalytic decomposition of ammonium formate. You will observe effervescence as CO2​ , NH3​ , and H2​ gases are evolved[4]. Ensure the system is properly vented through a bubbler to prevent pressure buildup.

  • Self-Validation: The reaction is extremely rapid and usually reaches completion within 1-2 hours. Confirm completion via TLC or LC-MS. The cessation of gas evolution is a strong visual indicator that the formate has been fully consumed or the reaction is complete.

  • Workup & Isolation: Cool to room temperature and filter through a Celite pad, washing with Ethanol. Concentrate the filtrate. Because ammonium formate leaves behind residual salts, redissolve the crude residue in 50 mL of Ethyl Acetate and wash with 30 mL of distilled water. Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure 5-amino-2-(octyloxy)benzoic acid.

Sources

Method

Application Note: Advanced Surface Modification and Nanoparticle Functionalization using 5-Amino-2-(octyloxy)benzoic acid Conjugates

Target Audience: Materials Scientists, Bioconjugation Chemists, and Drug Delivery Researchers Document Revision: 1.0 (April 2026) Executive Summary & Structural Rationale Benzoic acid, 5-amino-2-(octyloxy)- (CAS: 13737-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Bioconjugation Chemists, and Drug Delivery Researchers Document Revision: 1.0 (April 2026)

Executive Summary & Structural Rationale

Benzoic acid, 5-amino-2-(octyloxy)- (CAS: 13737-93-4), commonly referred to as 5-Aoba, is a highly versatile, amphiphilic bifunctional linker. It features an aromatic core substituted with a primary amine, a carboxylic acid, and an 8-carbon (octyloxy) aliphatic chain. This architectural triad allows for precise tuning of surface hydrophobicity while providing orthogonal reactive handles for bioconjugation.

As a Senior Application Scientist, I have designed this protocol guide to move beyond basic procedural steps, focusing on the causality of molecular interactions . We will explore two primary surface modification pathways: the chemisorption of 5-Aoba onto metal oxides (TiO₂) and the covalent EDC/NHS coupling of 5-Aoba to carboxylated Gold Nanoparticles (AuNPs).

Mechanistic Principles: The "Why" Behind the Protocol

The Role of the Octyloxy (C8) Chain in Hydrophobicity

The length of the alkyl chain is a critical determinant of surface energy and monolayer stability. Research demonstrates that an 8-carbon alkyl chain is optimal for inducing surface hydrophobicity without causing the severe steric collapse often observed in longer chains (e.g., C16)[1][2]. The octyloxy chain acts as a dense steric shield, minimizing non-specific protein adsorption and achieving water contact angles exceeding 110° when densely packed on a substrate[1].

Carboxylate Chemisorption on Metal Oxides

Unlike thiols which are strictly reserved for noble metals, carboxylic acids undergo robust chemisorption onto native metal oxides (e.g., TiO₂, Al₂O₃, ZrO₂)[3]. The binding mechanism typically involves the replacement of surface hydroxyl groups via bidentate or bridging coordination[4]. This interaction is thermodynamically stable and leaves the meta-positioned 5-amino group sterically accessible for downstream functionalization.

EDC/NHS Amide Coupling Dynamics

When functionalizing pre-existing carboxylated surfaces (such as PEG-COOH modified AuNPs), the 5-amino group of 5-Aoba serves as the nucleophile. Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone produces an unstable O-acylisourea intermediate that is highly prone to rapid hydrolysis[5][6]. The addition of N-hydroxysulfosuccinimide (sulfo-NHS) is mandatory in this workflow; it converts the intermediate into a semi-stable amine-reactive NHS-ester, drastically increasing the coupling efficiency and yield of the final stable amide bond[5][7].

Quantitative Surface Metrics

To establish a self-validating experimental system, you must benchmark your modified surfaces against the quantitative metrics outlined in Table 1. Deviations from these values indicate incomplete monolayer formation or failed conjugation.

Table 1: Expected Physicochemical Properties Pre- and Post-Modification

Surface StateZeta Potential (mV)Water Contact Angle (°)Key FTIR Signatures (cm⁻¹)
Bare TiO₂ (Substrate) -15 ± 2< 30° (Hydrophilic)600 (Ti-O stretch), 3400 (-OH)
TiO₂ + 5-Aoba SAM +25 ± 4115° - 125° (Hydrophobic)1557, 1455 (η²-carboxylate)
AuNP-PEG-COOH -35 ± 3N/A (Colloidal)1720 (C=O stretch)
AuNP-PEG-5-Aoba -10 ± 2N/A (Colloidal)1650 (Amide I), 1530 (Amide II)

Pathway Visualization

G A 5-Amino-2-(octyloxy)benzoic acid (Bifunctional Linker) B Target 1: Metal Oxides (e.g., TiO2 Nanoparticles) A->B C Target 2: Gold Nanoparticles (AuNP-PEG-COOH) A->C D Chemisorption via -COOH (Bidentate Coordination) B->D E EDC/NHS Amide Coupling (via 5-Amino Group) C->E F Outcome: Hydrophobic SAM with Reactive Amine D->F G Outcome: Amphiphilic AuNP for Drug Delivery E->G

Figure 1: Orthogonal surface modification pathways of 5-Amino-2-(octyloxy)benzoic acid.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Formation of Amine-Terminated Hydrophobic SAMs on TiO₂

Objective: Create a hydrophobic surface with an exposed reactive amine handle.

Step-by-Step Methodology:

  • Substrate Cleaning: Sonicate TiO₂ substrates sequentially in acetone, ethanol, and ultrapure water (15 min each). Dry under a stream of N₂. Causality: Removes organic contaminants that compete with carboxylate binding.

  • Surface Activation: Treat the TiO₂ surface with O₂ plasma for 5 minutes to maximize the density of surface hydroxyl (-OH) groups.

  • Monolayer Deposition: Immerse the activated substrate into a 1.0 mM solution of 5-Aoba in anhydrous ethanol. Incubate at room temperature for 24 hours in the dark.

  • Washing & Curing: Remove the substrate, rinse vigorously with neat ethanol to remove physisorbed multilayers, and bake at 80°C for 30 minutes. Causality: Thermal curing drives the condensation reaction, converting hydrogen-bonded intermediates into stable bidentate carboxylate linkages[8][9].

  • Self-Validation (QC):

    • Perform Water Contact Angle (WCA) analysis. A successful SAM will yield a WCA > 110°. If WCA < 90°, the monolayer is disordered, indicating incomplete washing or moisture contamination during deposition[1][10].

    • Perform FTIR-PAS. Confirm the complete disappearance of the free C=O stretch (~1700 cm⁻¹) and the appearance of η²-carboxylate bands at 1557 and 1455 cm⁻¹[8].

Protocol B: EDC/NHS Covalent Coupling to Carboxyl-PEGylated AuNPs

Objective: Conjugate 5-Aoba to AuNPs to create amphiphilic nanocarriers for lipophilic drug delivery.

Step-by-Step Methodology:

  • Activation of Carboxylates: To 1 mL of AuNP-PEG-COOH (OD = 1.0) in 10 mM MES buffer (pH 5.5), add 50 µL of freshly prepared EDC (10 mg/mL) and 10 µL of sulfo-NHS (100 mg/mL)[5].

  • Intermediate Stabilization: Incubate the mixture for 15 minutes at room temperature. Causality: MES buffer (pH 5.5) is strictly required here because the EDC activation is highly efficient in slightly acidic conditions, preventing immediate hydrolysis of the ester[6].

  • Conjugation: Centrifuge the activated AuNPs (7500 × g, 15 min) to remove excess EDC/NHS, preventing cross-linking. Resuspend the pellet in 1 mL of 10 mM PBS (pH 7.4). Immediately add 100 µL of 5-Aoba (5 mM in DMSO).

  • Reaction: Incubate for 2 hours at room temperature under continuous agitation. Causality: The pH shift to 7.4 deprotonates the 5-amino group of 5-Aoba, making it a strong nucleophile to attack the NHS-ester[7].

  • Self-Validation (QC):

    • Measure Zeta Potential. The highly negative charge of the starting AuNP-PEG-COOH (-35 mV) must shift toward neutrality (-10 mV) due to the consumption of carboxylates and the shielding effect of the octyloxy chain. Failure to observe this shift indicates a failed EDC/NHS coupling.

References

  • Surface hydrophobicity: effect of alkyl chain length and network homogeneity. ResearchGate.1

  • Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. MDPI.2

  • Gold nanoparticles conjugated with anti-CD133 monoclonal antibody and 5-fluorouracil chemotherapeutic agent as nanocarriers for cancer cell targeting. National Institutes of Health (NIH) / PMC.5

  • Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. National Institutes of Health (NIH) / PMC.6

  • Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. RSC Publishing.7

  • Self-Assembly of Carboxyalkylphosphonic Acids on Metal Oxide Powders. ACS Publications / Langmuir.4

  • Stabilization of Self-Assembled Monolayers of Carboxylic Acids on Native Oxides of Metals. ACS Publications / JACS.8

  • Self-assembled monolayers (SAMs) of carboxylic acids: An overview. ResearchGate.3

  • Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. National Institutes of Health (NIH) / PMC.9

  • Effect of Alkyl Chain Length on Carboxylic Acid SAMs on Ti-6Al-4V. MDPI.10

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Amino-2-(octyloxy)benzoic Acid Synthesis

Welcome to the Technical Support Center. The synthesis of 5-amino-2-(octyloxy)benzoic acid—a critical lipophilic building block in drug discovery—presents unique chemoselective and solubility challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 5-amino-2-(octyloxy)benzoic acid—a critical lipophilic building block in drug discovery—presents unique chemoselective and solubility challenges. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative solutions to overcome yield-limiting bottlenecks in its 3-step synthesis.

SynthesisWorkflow Start Methyl 5-nitrosalicylate (Starting Material) Step1 Step 1: Williamson Ether Synthesis (1-Bromooctane, K2CO3, KI, DMF, 80°C) Start->Step1 Int1 Methyl 2-(octyloxy)-5-nitrobenzoate (Lipophilic Intermediate) Step1->Int1 TS1 Yield Issue: Intramolecular H-Bonding Solution: Polar Aprotic Solvent + KI Step1->TS1 Step2 Step 2: Saponification (NaOH, THF/MeOH/H2O, 50°C) Int1->Step2 Int2 2-(octyloxy)-5-nitrobenzoic acid (Carboxylic Acid) Step2->Int2 TS2 Yield Issue: Biphasic Stalling Solution: Co-solvent System (THF/MeOH) Step2->TS2 Step3 Step 3: Catalytic Hydrogenation (H2, 10% Pd/C, EtOAc/MeOH, RT) Int2->Step3 Product 5-amino-2-(octyloxy)benzoic acid (Final Product) Step3->Product TS3 Yield Issue: Air Oxidation / Tarry Impurities Solution: Strict Inert Atmosphere Step3->TS3

Fig 1. Optimized 3-step synthetic workflow for 5-amino-2-(octyloxy)benzoic acid.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is the O-alkylation yield of 5-nitrosalicylic acid with 1-bromooctane consistently below 40%?

The Mechanism: Direct alkylation of the free 5-nitrosalicylic acid is notoriously inefficient. First, the carboxylate group competes as a nucleophile, leading to unwanted esterification. Second, salicylates exhibit a strong intramolecular hydrogen bond between the phenolic hydroxyl and the adjacent carbonyl oxygen, which drastically reduces the nucleophilicity of the phenoxide [4]. The Solution: You must start with the protected methyl 5-nitrosalicylate . To overcome the hydrogen-bonding barrier, utilize a polar aprotic solvent like DMF. DMF fully solvates the potassium counterion of K2​CO3​ , generating a "naked" and highly reactive phenoxide. Additionally, introducing a catalytic amount of Potassium Iodide (KI) triggers an in-situ Finkelstein reaction, converting the sluggish 1-bromooctane into the highly reactive 1-iodooctane. This pushes the to >90% yield.

Q2: My saponification of methyl 2-(octyloxy)-5-nitrobenzoate stalls at 50% conversion even after 24 hours of reflux. How do I drive this to completion?

The Mechanism: The introduction of the C8 octyl chain imparts massive lipophilicity to the intermediate. In standard aqueous or purely ethanolic NaOH systems, the lipophilic ester forms a separate hydrophobic phase (an oil layer or precipitate). The hydrophilic hydroxide nucleophile cannot penetrate this biphasic barrier to access the ester carbonyl [3]. The Solution: Implement a ternary co-solvent system: THF/MeOH/H2O (3:1:1) . THF acts as a powerful lipophilic solubilizer for the octyl chain, water dissolves the NaOH, and methanol acts as a miscible bridge between the two. This creates a completely homogeneous reaction environment, allowing the to reach 100% conversion within hours at mild temperatures.

Q3: During the Pd/C hydrogenation of 2-(octyloxy)-5-nitrobenzoic acid, I observe a dark, tarry mixture and low yields. What is going wrong?

The Mechanism: Two distinct failure modes occur here: incomplete reduction and auto-oxidation. The catalytic hydrogenation of nitroarenes proceeds via nitroso and hydroxylamine intermediates [1]. If hydrogen mass transfer is poor, the reaction stalls, and these intermediates dimerize into colored azoxy compounds. Furthermore, the final product is an electron-rich aminophenol ether. Upon exposure to atmospheric oxygen and trace transition metals, it rapidly auto-oxidizes into dark, polymeric quinone-imines [2]. The Solution: Ensure vigorous agitation to maximize H2​ mass transfer. Perform the reduction in a slightly acidic environment (e.g., adding a catalytic amount of acetic acid) to protonate the highly reactive amine as it forms. Most importantly, the reaction vessel must be strictly purged with Argon before and after , and the final filtration must be conducted under an inert atmosphere.

Part 2: Quantitative Data & Parameter Optimization

The following table summarizes the critical parameter shifts required to move from a standard, low-yielding pathway to the optimized, high-yielding protocol.

Reaction StepStandard ParametersOptimized ParametersStandard YieldOptimized Yield
1. Alkylation Acetone, K2​CO3​ , 1-bromooctane, 60°CDMF, K2​CO3​ , KI (cat.) , 1-bromooctane, 80°C45%92%
2. Saponification Aqueous NaOH / EtOH, RefluxNaOH in THF/MeOH/ H2​O (3:1:1) , 50°C55%98%
3. Reduction H2​ , Pd/C, EtOH, RT, Air workup H2​ , Pd/C, EtOAc/MeOH, AcOH (cat.), Ar workup 60%88%

Part 3: Self-Validating Experimental Protocols

Step 1: Synthesis of Methyl 2-(octyloxy)-5-nitrobenzoate
  • Setup: In an oven-dried flask under Argon, dissolve methyl 5-nitrosalicylate (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add anhydrous K2​CO3​ (2.0 eq, 20 mmol). Self-Validation: The solution will immediately turn deep yellow/orange, confirming the deprotonation and formation of the active phenoxide.

  • Alkylation: Add 1-bromooctane (1.2 eq, 12 mmol) followed by KI (0.1 eq, 1 mmol). Heat the mixture to 80°C for 6 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc 4:1). Self-Validation: The deep orange color will fade to pale yellow. The polar starting material spot will disappear, replaced by a fast-moving, UV-active lipophilic spot.

  • Workup: Cool to room temperature, quench with ice water (100 mL), and extract with EtOAc (3 x 30 mL). Wash the organic layer extensively with brine (5 x 30 mL) to remove all DMF. Dry over Na2​SO4​ and concentrate in vacuo.

Step 2: Synthesis of 2-(octyloxy)-5-nitrobenzoic acid
  • Solvation: Dissolve the crude methyl 2-(octyloxy)-5-nitrobenzoate (1.0 eq, ~9 mmol) in a mixture of THF (15 mL) and MeOH (5 mL). Self-Validation: The lipophilic ester will dissolve completely, forming a clear solution.

  • Hydrolysis: Add a solution of NaOH (3.0 eq, 27 mmol) dissolved in H2​O (5 mL). Heat the homogeneous mixture to 50°C for 4 hours.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous phase with water (20 mL) and wash once with diethyl ether (10 mL) to remove unreacted organics.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify dropwise with 2M HCl to pH 2. Self-Validation: A thick, pale-yellow precipitate of the free carboxylic acid will immediately crash out of the solution. Filter, wash with cold water, and dry under high vacuum.

Step 3: Synthesis of 5-amino-2-(octyloxy)benzoic acid
  • Setup: In a heavy-walled hydrogenation flask, dissolve 2-(octyloxy)-5-nitrobenzoic acid (1.0 eq, 8 mmol) in EtOAc/MeOH (1:1, 30 mL). Add glacial acetic acid (0.1 eq, 0.8 mmol).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of starting material) under a steady stream of Argon to prevent catalyst ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas three times. Stir vigorously under an H2​ balloon at room temperature for 12 hours. Self-Validation: The balloon will visibly deflate as H2​ is consumed. The solution will transition from pale yellow to completely colorless.

  • Inert Workup: Purge the flask with Argon. Under an inert atmosphere, filter the mixture through a pad of Celite to remove the Pd/C. Self-Validation: If a drop of the filtrate is exposed to air on a TLC plate, it will slowly turn brown, confirming the presence of the oxidation-sensitive product.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure 5-amino-2-(octyloxy)benzoic acid as an off-white solid. Store immediately under Argon at -20°C.

References

  • Molinari, A., et al. "Photoelectrocatalytic degradation of emerging contaminants at..." ResearchGate, 2006. URL:[Link]

  • Anderson, D. R., et al. "Alternative Approach to the Large-Scale Synthesis of the Densely Functionalized Pyrrolidone BMT-415200." Organic Process Research & Development - ACS Publications, 2023. URL: [Link]

  • Chowdhury, M. A., et al. "Synthesis of new salicylic acid derivatives with potential bioactivity." 10th Brazilian Conference on Natural Products, 2025. URL:[Link]

Optimization

Technical Support Center: Crystallization of Benzoic acid, 5-amino-2-(octyloxy)-

Welcome to the Advanced Diagnostics and Troubleshooting Hub for Benzoic acid, 5-amino-2-(octyloxy)- (CAS: 13737-93-4). As an amphiphilic molecule featuring a hydrophobic octyloxy tail and a zwitterionic aminobenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub for Benzoic acid, 5-amino-2-(octyloxy)- (CAS: 13737-93-4). As an amphiphilic molecule featuring a hydrophobic octyloxy tail and a zwitterionic aminobenzoic acid headgroup, this compound presents unique crystallization challenges[1]. Standard cooling protocols often fail, resulting in physical gelation, oiling out (liquid-liquid phase separation), or the isolation of kinetically trapped, unstable polymorphs.

This guide is engineered for drug development professionals and formulation scientists. It bypasses basic theory to provide field-proven, mechanistically grounded solutions for supramolecular assembly control.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my solution form a viscous gel instead of crystalline solids upon cooling?

The Causality: This is a classic manifestation of amphiphilic self-assembly. When your cooling rate exceeds the crystal nucleation rate (generating high supersaturation), the hydrophobic octyl chains rapidly aggregate via van der Waals forces to minimize contact with the polar solvent. This forms a 3D fibrous network that physically entraps the solvent, leading to macroscopic gelation rather than ordered crystallization (2[2]). The Solution: You must break this kinetic trap by favoring the ordered hydrogen bonding of the aminobenzoic headgroups over the hydrophobic collapse of the tails. Implement an oscillatory temperature control strategy (thermal cycling). By cyclically reheating the gel slightly below its dissolution temperature, you melt the metastable amorphous fibers, providing the activation energy required for the system to reassemble into a stable crystal lattice (3[3]).

Q2: I am observing mixed crystal habits (needles and prisms) in the same batch. How do I isolate the thermodynamically stable form?

The Causality: Aminobenzoic acid derivatives are highly prone to polymorphism. The kinetically favored polymorph (typically needles) forms rapidly because it relies on simple carboxylic acid dimers that assemble easily in solution. The thermodynamically stable polymorph (typically prisms) requires a complex, extended hydrogen-bonding network between the amine and carboxyl groups, which is kinetically slow to nucleate (4[4]). The Solution: The coexistence of habits indicates an incomplete solvent-mediated phase transformation. Switch to a highly polar solvent (e.g., Water or Ethyl Acetate) to disrupt premature carboxylic dimers. Introduce pure seeds of the target polymorph within the metastable zone width (MSZW) and maintain a prolonged maturation phase (slurry aging) to allow Ostwald ripening to consume the kinetic needles[4].

Q3: My yields are unacceptably low, and the compound remains highly soluble even at 5 °C. What is the thermodynamic driver here?

The Causality: The molecule is amphoteric. If the pH of your crystallization matrix deviates from the molecule's isoelectric point (pI), either the amine or the carboxylic acid becomes ionized. This charge drastically increases its solvation sphere in polar solvents, destroying your supersaturation driving force. The Solution: Adjust the pH to the exact pI using a weak acid/base before initiating the cooling ramp, ensuring the molecule remains neutral and its solubility is minimized.

Part 2: Quantitative Data & Solvent Selection

The following table summarizes the thermodynamic and kinetic levers you can pull to dictate the physical state of 5-amino-2-(octyloxy)benzoic acid during isolation.

ParameterConditionMechanistic DriverExpected Physical State
Cooling Rate > 1.0 °C/minRapid supersaturation forces hydrophobic tail collapse.Amorphous Gel / Oiling Out
Cooling Rate < 0.1 °C/minAllows time for ordered H-bond headgroup assembly.Crystalline Solid (Needles)
Solvent Polarity Low (e.g., Toluene)Promotes early carboxylic dimer formation.Kinetic Polymorph ( α -form)
Solvent Polarity High (e.g., EtOAc)Disrupts dimers, requires extended H-bond networks.Thermodynamic Polymorph ( β -form)
Thermal Cycling ± 5 °C oscillationsMelts kinetically trapped amorphous aggregates.High-Purity Stable Crystals

Part 3: Diagnostic Visualizations

TroubleshootingTree Start Crystallization Issue Detected Gel Gelation / Oiling Out (Amphiphilic Aggregation) Start->Gel Viscous Mass Poly Polymorphic Mixture (Kinetic vs Thermodynamic) Start->Poly Mixed Habits Yield Low Yield (High Solvation) Start->Yield High Mother Liquor Loss Solvent Decrease Cooling Rate & Apply Thermal Cycling Gel->Solvent Break 3D Network Seed Seed in Metastable Zone & Extend Slurry Aging Poly->Seed Force Phase Transition pH Adjust to Isoelectric Point Add Antisolvent Yield->pH Minimize Solubility

Caption: Troubleshooting workflow for 5-amino-2-(octyloxy)benzoic acid crystallization.

Mechanism Sol Supersaturated Solution (Zwitterionic + Hydrophobic Tail) Fast Rapid Cooling (Kinetic Pathway) Sol->Fast Slow Controlled Cooling + Seeding (Thermodynamic Pathway) Sol->Slow Micelle Hydrophobic Tail Aggregation (van der Waals) Fast->Micelle Dimer Headgroup H-Bonding (Carboxylic Dimers) Slow->Dimer Gel Physical Gel Network (Trapped Solvent) Micelle->Gel Crystal Stable Crystalline Lattice (High Purity) Dimer->Crystal Gel->Slow Thermal Cycling (Melt & Reassemble)

Caption: Kinetic vs. thermodynamic self-assembly pathways of amphiphilic benzoic acids.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate In-Process Controls (IPCs) using Process Analytical Technology (PAT).

Protocol A: Oscillatory Seeding-Assisted Crystallization (To prevent gelation)

Purpose: To bypass the kinetic gelation trap and isolate the thermodynamically stable polymorph.

  • Dissolution & Clarification: Suspend the crude compound in Ethyl Acetate (10 volumes). Heat to 60 °C until complete dissolution.

    • Self-Validation (IPC): Focused Beam Reflectance Measurement (FBRM) must show particle counts drop to baseline (0 counts/sec).

  • Cooling to Metastable Zone: Cool the solution at a linear rate of 0.5 °C/min to 45 °C.

  • Seeding: Introduce 1-2 wt% of pure, thermodynamically stable polymorph seeds.

    • Self-Validation (IPC): FBRM should show a stable, non-exploding Chord Length Distribution (CLD), indicating controlled secondary nucleation rather than a crash-out.

  • Thermal Cycling (Oscillation): If FBRM detects a sudden, massive spike in fine particles (indicative of amorphous gel fiber formation), immediately apply thermal cycling. Heat the reactor to 50 °C for 30 minutes (to melt the kinetic fibers), then cool to 40 °C at 0.1 °C/min. Repeat this cycle 3 times[3].

  • Maturation & Isolation: Hold the slurry at 20 °C for 12 hours to allow Ostwald ripening. Filter and wash with cold heptane.

    • Self-Validation (IPC): Confirm polymorph via offline X-Ray Powder Diffraction (XRPD) or in-line Raman spectroscopy prior to filtration.

Protocol B: Isoelectric Antisolvent Crystallization (To maximize yield)

Purpose: To force supersaturation by neutralizing the zwitterionic charges.

  • Solvation: Dissolve the compound in a 1:1 mixture of Ethanol/Water at 40 °C. Adjust the pH to 2.0 (using dilute HCl) or 10.0 (using dilute NaOH) to fully ionize the molecule and maximize solubility.

  • Isoelectric Titration: Slowly titrate the solution toward the molecule's isoelectric point (pI) using the counter-reagent (NaOH or HCl) at a rate of 0.1 pH units/min.

  • Antisolvent Dosing: As the solution approaches the pI and becomes cloudy (nucleation point), hold the pH and begin dosing cold Water (antisolvent) over 2 hours to crash out the remaining neutral solute.

  • Aging: Age the slurry for 4 hours at 5 °C before filtration to minimize mother liquor losses.

References

  • 5-Amino-2-(octyloxy)
  • Source: Crystal Growth & Design (ACS Publications)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: ACS Omega (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation of 5-amino-2-(octyloxy)benzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the amidation of 5-amino-2-(octyloxy)benzoic acid. It is structured to address common challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the amidation of 5-amino-2-(octyloxy)benzoic acid. It is structured to address common challenges and provide scientifically grounded solutions to optimize reaction conditions, maximize yields, and ensure the highest purity of the final amide product.

Introduction: The Significance of Amide Bond Formation

The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, particularly within the pharmaceutical industry. The amide bond is a critical functional group present in a vast array of biologically active molecules.[1] The reaction between 5-amino-2-(octyloxy)benzoic acid and an amine is a thermodynamically favorable but kinetically slow process, necessitating the use of coupling agents to activate the carboxylic acid.[2][3] This guide will focus on troubleshooting and optimizing this crucial reaction.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the amidation of 5-amino-2-(octyloxy)benzoic acid, providing explanations and actionable solutions.

Q1: My amidation reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Inadequate Carboxylic Acid Activation: The first and most critical step is the activation of the carboxylic acid. If the coupling agent is not effective, the reaction will not proceed.

    • Coupling Agent Choice: For many applications, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like N-hydroxybenzotriazole (HOBt) is a robust choice.[2][3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] HOBt then intercepts this intermediate to form a more stable HOBt-ester, which is less prone to side reactions and racemization.[2][3]

    • Reagent Quality and Stoichiometry: Ensure your coupling agents are of high purity and used in appropriate stoichiometric amounts. Typically, 1.1 to 1.5 equivalents of both EDC and HOBt relative to the carboxylic acid are recommended.[2]

  • Sub-optimal Reaction Conditions:

    • Solvent: Anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally preferred to dissolve the reactants and facilitate the reaction.[2]

    • Temperature: The reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[2] Insufficient cooling can lead to the decomposition of the active intermediate.

    • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial to neutralize the hydrochloride salt of EDC and to deprotonate the amine, increasing its nucleophilicity.[2] Typically, 2.0 to 3.0 equivalents of the base are used.[2]

  • Amine Reactivity: The nucleophilicity of the amine partner is a key factor. Electron-deficient amines may require more forcing conditions or alternative coupling agents. For such cases, the addition of 4-Dimethylaminopyridine (DMAP) as a catalyst can be beneficial, as it forms a highly reactive acyliminium ion intermediate.[4]

Q2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

A2: Side product formation can significantly complicate purification and reduce the yield of the desired amide.

  • N-Acylurea Formation: The O-acylisourea intermediate formed from EDC is highly reactive and can rearrange to a stable N-acylurea byproduct if it is not quickly intercepted by the amine or HOBt.[2] Using HOBt is the most effective way to prevent this side reaction.[2][5]

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern, particularly with highly reactive intermediates.[6] The use of HOBt or its derivatives helps to suppress racemization by forming a less reactive, more stable active ester.[2][3]

  • Reaction with the Free Amino Group of the Benzoic Acid: While the primary amino group on the 5-amino-2-(octyloxy)benzoic acid is generally less reactive as a nucleophile in amidation reactions compared to the amine you are adding, self-condensation or polymerization is a possibility, especially under forcing conditions. This can be minimized by the slow addition of the coupling agent.

Q3: What are the best practices for purifying the final 5-amino-2-(octyloxy)benzoic acid amide?

A3: Effective purification is critical to obtaining a high-purity product. The choice of method depends on the physical properties of your amide and the nature of the impurities.

  • Aqueous Workup: A standard aqueous workup is often the first step. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt. The water-soluble urea byproduct from EDC is also largely removed during these aqueous washes.[2]

  • Flash Column Chromatography: For many research-scale preparations, flash column chromatography on silica gel is the most effective method for separating the desired amide from any remaining impurities.[2] A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is commonly used as the eluent.[7]

  • Recrystallization: If the amide is a solid, recrystallization can be a highly effective and scalable purification technique.[7] Solvents such as ethanol, acetone, or acetonitrile can be good starting points for solubility screening.[7]

Frequently Asked Questions (FAQs)

Q: What is the role of HOBt in EDC-mediated amidation?

A: HOBt plays a crucial dual role. Firstly, it acts as a scavenger for the highly reactive O-acylisourea intermediate, forming a more stable HOBt-ester.[2][3] This prevents the formation of the N-acylurea byproduct.[2] Secondly, the HOBt-ester is a better acylating agent than the O-acylisourea and is less prone to causing racemization at chiral centers.[3][6]

Q: Can I use other coupling reagents besides EDC/HOBt?

A: Yes, several other coupling reagents are available, each with its own advantages.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is a highly efficient coupling reagent that often leads to faster reactions and higher yields, especially for sterically hindered or electron-deficient substrates.[1][2] It operates through the formation of a highly reactive OAt-active ester.[2]

  • DCC (N,N'-dicyclohexylcarbodiimide): Similar to EDC, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can simplify its removal by filtration in some cases. However, this insolubility can also be problematic in solid-phase synthesis.

  • Phosphonium and Aminium Salts (e.g., PyBOP, HBTU): These reagents are also very effective and can minimize racemization, especially when used with an additive like HOBt.[8]

Q: How do I monitor the progress of my amidation reaction?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (the carboxylic acid and the amine). The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate that the reaction is progressing. Liquid chromatography-mass spectrometry (LC-MS) can provide more definitive information on the formation of the desired product and the presence of any side products.

Experimental Protocols

General Protocol for EDC/HOBt Mediated Amidation

This protocol provides a general starting point for the amidation of 5-amino-2-(octyloxy)benzoic acid. Optimization may be required based on the specific amine used.

Materials:

  • 5-amino-2-(octyloxy)benzoic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)[2]

  • HOBt (1.1 - 1.5 equiv)[2]

  • DIPEA or TEA (2.0 - 3.0 equiv)[2]

  • Anhydrous DMF or DCM[2]

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO3, brine, anhydrous Na2SO4 or MgSO4)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-2-(octyloxy)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[2]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[2]

  • Add DIPEA (2.5 equiv) dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]

Table 1: Summary of Reagent Stoichiometry

ReagentEquivalents
5-amino-2-(octyloxy)benzoic acid1.0
Amine1.0 - 1.2
EDC·HCl1.1 - 1.5
HOBt1.1 - 1.5
DIPEA or TEA2.0 - 3.0

Visualizing the Process

Reaction Mechanism

Amidation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide R-CONH-R' HOBt_Ester->Amide + Amine Amine R'-NH2

Caption: EDC/HOBt mediated amidation mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Solvent, Temp, Base) Start->Check_Conditions Consider_Amine Assess Amine Reactivity Start->Consider_Amine Optimize_Purification Refine Purification Strategy Check_Reagents->Optimize_Purification Check_Conditions->Optimize_Purification Alternative_Coupling Use Alternative Coupling Agent (e.g., HATU) Consider_Amine->Alternative_Coupling Add_Catalyst Add DMAP for Unreactive Amines Consider_Amine->Add_Catalyst Success Improved Yield & Purity Alternative_Coupling->Success Add_Catalyst->Success Optimize_Purification->Success

Caption: A decision tree for troubleshooting amidation reactions.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Pace, V., & Hoyos, P. (2025, December 24). Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. Organic Letters. Retrieved from [Link]

  • Kandhasamy, S., & G. S. Kumar, C. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Diagram]. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Morin, M. D., & Movassaghi, M. (2014, February 7). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Organic & Biomolecular Chemistry, 12(10), 1547-1550. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (2009, March 12). US8455691B2 - Process for the purification of aromatic amines.
  • Ivanova, A., & Chimov, A. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Lee, D., & Chang, S. (2015, February 16). Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition, 54(14), 5364-5368. Retrieved from [Link]

  • Dunetz, J. R., et al. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for aminolysis and amidation reactions [Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]

  • Lee, D., & Chang, S. (2015, March 27). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Chemistry, 21(14), 5364-8. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-amino-2-(octyloxy)- (C15H23NO3). Retrieved from [Link]

  • Bhattacharyya, S. C., & Seymour, D. E. (1950). 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Journal of the Chemical Society, 1139. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct amidations between doubly N-protected α -phthaloyl amino acids.... Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 5-Amino-2-(octyloxy)benzoic Acid During Storage

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5-amino-2-(octyloxy)benzoic acid. This document provides in-depth guidance for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-amino-2-(octyloxy)benzoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent oxidative degradation. Our goal is to ensure the long-term integrity and purity of your material for reliable experimental outcomes.

The structure of 5-amino-2-(octyloxy)benzoic acid contains an aromatic amine functional group attached to an electron-rich benzene ring. This amine moiety is highly susceptible to oxidation, which is the primary pathway for degradation during storage. Exposure to atmospheric oxygen, especially when accelerated by light or elevated temperatures, can lead to the formation of highly colored quinone-imine species and subsequent polymerization, compromising sample purity. This guide outlines the causes of this degradation and provides robust protocols to prevent it.

Frequently Asked Questions (FAQs)

Q1: My container of 5-amino-2-(octyloxy)benzoic acid has started to turn brown/purple. What is happening to my compound?

A1: The discoloration you are observing is a classic indicator of oxidation. The 5-amino group on the aromatic ring is readily oxidized, especially because the 2-octyloxy group makes the ring electron-rich and more reactive. Atmospheric oxygen acts as the primary oxidizing agent. This process initiates a chain reaction forming radical intermediates that eventually lead to colored impurities, such as quinone-imines and complex polymeric materials.[1][2] The rate of this degradation is significantly increased by exposure to light (photocatalysis) and elevated temperatures.

To preserve the compound, it is critical to minimize its exposure to oxygen, light, and heat.[3]

cluster_0 Oxidation Pathway Compound 5-Amino-2-(octyloxy)benzoic Acid (Colorless Solid) Radical Amino Radical Intermediate Compound->Radical O₂, Light, Heat Quinone Quinone-imine Species (Colored) Radical->Quinone Further Oxidation Polymer Polymeric Byproducts (Dark/Insoluble) Quinone->Polymer Polymerization

Caption: Simplified oxidation pathway of the aromatic amine.

Q2: What are the definitive storage conditions to ensure the long-term stability of 5-amino-2-(octyloxy)benzoic acid?

A2: To prevent degradation, the compound must be stored under conditions that strictly limit its exposure to oxidative agents. We have validated the following conditions based on extensive stability studies of aromatic amines.[4][5]

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, the primary oxidant, from the container headspace.[6][7][8][9] Argon is denser and can provide a more stable protective layer for highly sensitive materials.[6]
Temperature Long-Term (>1 month): -20°C or below.Short-Term (<1 month): 2-8°C.Low temperatures significantly reduce the kinetic rate of oxidation reactions.[4][5] Avoid room temperature storage, as degradation can be observed in a matter of days.[5]
Light Protect from LightStore in an amber glass vial or wrap the container in aluminum foil. Light provides the energy to initiate and propagate radical oxidation reactions.
Container Tightly Sealed Glass VialUse a vial with a PTFE-lined cap to ensure an airtight seal, preventing moisture and oxygen ingress.
Q3: My experiments require repeatedly accessing the compound. What is the best practice for handling it without compromising the entire batch?

A3: Repeatedly opening the primary container introduces fresh oxygen and moisture, accelerating degradation. The authoritative best practice is to aliquot the bulk material into smaller, single-use quantities under a controlled inert atmosphere.

This workflow ensures that the bulk of your material remains pristine while you only expose the amount needed for your immediate experiment.

cluster_workflow Recommended Handling Workflow Start Receive Bulk Compound Inert_Env Transfer to Inert Atmosphere (Glovebox or Schlenk Line) Start->Inert_Env Aliquot Aliquot into Pre-weighed, Single-Use Vials Inert_Env->Aliquot Seal Backfill with Inert Gas & Tightly Seal Each Vial Aliquot->Seal Store Store All Vials Under Recommended Conditions Seal->Store Use Use One Aliquot for Experiment Store->Use Bulk_Safe Bulk Material Remains Pristine and Unexposed Store->Bulk_Safe Use->Bulk_Safe  No cross-contamination

Caption: Workflow for aliquoting material to preserve bulk purity.

Q4: Are there any chemical antioxidants I can add directly to my solid compound for stabilization?

A4: While adding antioxidants is a common industrial strategy, it should be approached with caution in a research or pharmaceutical development setting, as the additive could interfere with downstream applications. If your experimental design allows for it, a combination of antioxidants can be highly effective.[1][10] A patented formulation for preventing aromatic amine discoloration uses a synergistic mixture of an oxygen scavenger, a free-radical scavenger, and a peroxide decomposer.[2]

  • Free-Radical Scavengers (Primary Antioxidants): These interrupt the oxidation chain reaction. Hindered phenols like Butylated Hydroxytoluene (BHT) are a common choice.[10]

  • Peroxide Decomposers (Secondary Antioxidants): These break down hydroperoxides into non-radical, stable products. Phosphite-based antioxidants are widely used for this purpose.[10][11]

Crucial Consideration: Before adding any stabilizer, you must validate its compatibility with your entire experimental workflow and final application. For most high-purity applications, the preferred method is strict environmental control (inert gas, low temperature, light protection) rather than chemical additives.

Experimental Protocols

Protocol 1: Long-Term Storage Preparation (Aliquoting)

This protocol describes how to safely divide a bulk container of 5-amino-2-(octyloxy)benzoic acid into smaller, inerted vials for long-term storage.

Materials:

  • Primary container of 5-amino-2-(octyloxy)benzoic acid.

  • Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps.

  • Spatula, weighing paper/boat.

  • Analytical balance.

  • Inert atmosphere source (glovebox or Schlenk line with high-purity nitrogen or argon).

Procedure:

  • Prepare Environment: If using a glovebox, ensure the oxygen level is below 50 ppm. If using a Schlenk line, prepare a manifold with alternating vacuum and inert gas lines.

  • Equilibrate Temperature: Allow the sealed primary container of the compound to warm to ambient temperature inside the glovebox or desiccator for at least 60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Aliquot Material:

    • Inside the inert atmosphere, open the primary container.

    • Carefully portion the desired amount of powder into each pre-labeled amber vial. It is advisable to create aliquots based on typical experimental usage (e.g., 10 mg, 25 mg).

  • Inert and Seal:

    • Leave the caps resting on the vials.

    • If using a Schlenk line, perform at least three vacuum/inert gas backfill cycles on the manifold where the open vials are located to ensure complete oxygen removal.

    • Securely tighten the cap on each vial while under the positive pressure of the inert atmosphere.

  • Final Storage:

    • Wrap each vial with parafilm around the cap for an extra layer of sealing.

    • Place the aliquoted vials into a labeled secondary container and store at ≤ -20°C, protected from light.

Protocol 2: Troubleshooting - Visual Inspection and Purity Check

If you suspect degradation has occurred, this quick guide can help you assess the situation.

  • Visual Inspection:

    • Observation: The solid, which should be off-white to light tan, shows distinct pink, brown, or purple specks or has uniformly changed color.

    • Indication: This strongly suggests oxidation has occurred. The extent of the discoloration often correlates with the level of impurity.

  • Solubility Test:

    • Observation: The compound is difficult to dissolve in a solvent in which it is normally soluble, or a colored, insoluble residue remains.

    • Indication: This points to the formation of insoluble polymeric oxidation byproducts.

  • Analytical Confirmation (Recommended):

    • Action: If purity is critical, analyze the material using a suitable technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Analysis: Compare the chromatogram to a reference standard or a previously analyzed pure batch. The presence of new peaks, particularly those with different retention times and UV-Vis spectra, confirms the presence of degradation products.

    • Decision: Based on the impurity profile, decide if the material is still usable for your application or if purification (e.g., recrystallization) is necessary. If you repurify, immediately store the pure compound using Protocol 1.

References

  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases. INOX Air Products. [Link]

  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN₂. [Link]

  • Milliken. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Milliken Chemical. [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Air Products and Chemicals, Inc. [Link]

  • Cambridge Sensotec. (n.d.). Inert Gas Blanketing. Cambridge Sensotec. [Link]

  • Wikipedia. (n.d.). Tank blanketing. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • MDPI. (2024, March 31). Research Progress of Antioxidant Additives for Lubricating Oils. [Link]

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • PubMed. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • PubChemLite. (n.d.). Benzoic acid, 5-amino-2-(octyloxy)- (C15H23NO3). [Link]

Sources

Troubleshooting

Minimizing side reactions in 5-amino-2-(octyloxy)benzoic acid esterification

Welcome to the Advanced Troubleshooting and Protocol Guide for the esterification of 5-amino-2-(octyloxy)benzoic acid. As a Senior Application Scientist, I have designed this resource to help researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Protocol Guide for the esterification of 5-amino-2-(octyloxy)benzoic acid. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the chemoselective challenges inherent to this bifunctional molecule.

The presence of both a nucleophilic primary aromatic amine (at C5) and an electrophilic carboxylic acid (at C1) makes this substrate highly prone to self-condensation and N-acylation. This guide provides field-proven, mechanistically grounded strategies to suppress these side reactions and maximize your ester yields.

Strategic Workflow & Decision Matrix

Selecting the correct esterification pathway depends entirely on the nature of your target ester. The diagram below outlines the logical flow for choosing a strategy that inherently minimizes side reactions.

G Start 5-amino-2-(octyloxy) benzoic acid Decision Target Ester Type? Start->Decision Simple Simple Alkyl (Methyl/Ethyl) Decision->Simple Complex Complex / Hindered Alcohols Decision->Complex Fischer Fischer Esterification (H2SO4 + Excess ROH) Simple->Fischer Protect Boc-Protection of 5-Amino Group Complex->Protect Protonation Amine Protonated (Deactivated) Fischer->Protonation Prevents N-acylation Success Desired Ester (Minimal Side Reactions) Protonation->Success Coupling Steglich Esterification (DCC/DMAP) Protect->Coupling Amine Masked Deprotect TFA Deprotection Coupling->Deprotect Deprotect->Success

Decision matrix for chemoselective esterification of 5-amino-2-(octyloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn dark and form insoluble oligomers when I use standard coupling reagents like EDC or DCC? A1: This is a classic case of self-condensation. When you activate the carboxylic acid of 5-amino-2-(octyloxy)benzoic acid using carbodiimides (EDC/DCC), the resulting O-acylisourea intermediate is highly electrophilic. Because the C5 aromatic amine on adjacent molecules is a strong nucleophile, it attacks the activated carbonyl faster than your target alcohol does. This intermolecular amidation leads to polyamide oligomers[1]. To prevent this, you must either mask the amine (via protection) or deactivate it (via protonation).

Q2: Can I achieve chemoselective esterification without adding and removing a protecting group? A2: Yes, provided your target is a simple alkyl ester (e.g., methyl or ethyl). The most reliable method is the Fischer esterification using a strong mineral acid catalyst (typically concentrated H2​SO4​ ) in a large excess of the alcohol[2]. The strong acid serves a dual purpose: it catalyzes the esterification and quantitatively protonates the C5 amine to form an anilinium salt ( NH3+​ )[3]. This positive charge exerts a strong electron-withdrawing effect, completely neutralizing the amine's nucleophilicity and preventing N-acylation.

Q3: Is the 2-octyloxy ether linkage at risk of cleavage under strong acidic conditions? A3: Alkyl aryl ethers are generally stable to H2​SO4​ or HCl under standard reflux conditions in alcohols. Ether cleavage typically requires strong nucleophilic halides (like HI or HBr ) combined with high heat. However, prolonged heating (>24 hours) with concentrated H2​SO4​ can lead to localized oxidation or darkening of the aromatic ring[2]. Monitor the reaction via TLC and quench as soon as the starting material is consumed.

Troubleshooting Guide

Observable IssueMechanistic CauseCorrective Action
Heavy white precipitate upon adding acid catalyst Formation of the hydrogen sulfate salt of the 5-amino group. This is a normal, self-validating step[3].None required. Continue heating; the precipitate will dissolve as the esterification shifts the equilibrium[3].
Low ester yield; high starting material recovery Reversible reaction equilibrium favoring the acid, or insufficient acid catalyst to maintain amine protonation[2].Increase alcohol equivalents (solvent quantities). Ensure >1.5 eq of H2​SO4​ is used to account for amine neutralization[2].
Product is highly water-soluble during workup Incomplete neutralization. The product is still in its water-soluble anilinium salt form[2].Adjust the aqueous phase pH to >8 using 10% Na2​CO3​ to precipitate the free amine ester[3].
Formation of N-alkylated byproducts Using alkyl halides and base (e.g., K2​CO3​ / MeI) causes the free amine to act as a nucleophile.Switch to Fischer esterification, or use a Boc-protecting group prior to alkylation.

Validated Experimental Protocols

Protocol A: Direct Chemoselective Fischer Esterification (For Methyl/Ethyl Esters)

This protocol utilizes amine protonation to achieve chemoselectivity without protecting groups[2][3].

  • Reaction Setup: In a round-bottom flask, suspend 1.0 equivalent of 5-amino-2-(octyloxy)benzoic acid in a 20-fold molar excess of anhydrous alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: While stirring vigorously, add 1.5 equivalents of concentrated sulfuric acid ( H2​SO4​ ) dropwise. Self-Validation Check: A thick white precipitate will form immediately. This is the hydrogen sulfate salt of the amine, confirming successful deactivation[3].

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The precipitate will gradually dissolve into a clear solution as the ester is formed. Monitor by TLC (typically 4-8 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove 70% of the excess alcohol.

  • Neutralization: Pour the concentrated residue into ice water. Slowly add 10% aqueous Na2​CO3​ dropwise until gas evolution ceases and the pH reaches 8.0 - 8.5. Self-Validation Check: The free-base ester will precipitate out of the aqueous solution[3].

  • Isolation: Collect the product via vacuum filtration, wash with cold deionized water, and dry under high vacuum.

Protocol B: Boc-Protection & Steglich Coupling (For Complex/Hindered Esters)

Use this when Fischer esterification is impossible (e.g., forming tert-butyl esters or coupling with sensitive alcohols)[1].

  • Amine Protection: React 5-amino-2-(octyloxy)benzoic acid with Boc2​O (1.1 eq) in THF/Water with NaHCO3​ (2.0 eq) at room temperature for 12 hours. Acidify to pH 3 and extract with EtOAc to isolate the N-Boc protected acid.

  • Steglich Esterification: Dissolve the N-Boc acid (1.0 eq) and your target complex alcohol (1.2 eq) in anhydrous DCM. Add DMAP (0.1 eq). Cool to 0°C.

  • Activation: Add DCC (1.1 eq) dissolved in DCM dropwise. Stir at room temperature for 16 hours. Filter off the insoluble dicyclohexylurea (DCU) byproduct.

  • Deprotection: Concentrate the filtrate, dissolve in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA), and stir for 2 hours to remove the Boc group. Concentrate and neutralize with saturated NaHCO3​ to yield the target ester.

Quantitative Data: Strategy Comparison

Esterification StrategyTarget EsterAmine StateMajor Side Reaction RiskTypical YieldPurity (Crude)
Fischer (H2SO4/ROH) Methyl / EthylProtonated ( NH3+​ )Minimal (Trace oxidation)85 - 92%> 95%
Steglich (DCC/DMAP) AnyFree ( NH2​ )Severe Oligomerization < 20%< 30%
Alkylation (MeI/Base) MethylFree ( NH2​ )N-alkylation (Dimethylation)40 - 50%50%
Boc-Protect + Steglich Complex / HinderedProtected (NH-Boc)DCU contamination75 - 85% (Over 3 steps)> 90%

References

  • Chemistry LibreTexts. "3: Esterification (Experiment)". Chemistry LibreTexts. Available at: [Link]

  • Heller, S. T., & Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas". Organic Letters, ACS Publications. Available at:[Link]

  • ResearchGate Community. "For a molecule with both alcohol and secondary amine groups, how can I selectively form an ester bond with a carboxylic acid without Boc- protection?". ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-Amino-2-(octyloxy)benzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the aqueous solubility of Benzoic acid, 5-amino-2-(octyloxy)- .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the aqueous solubility of Benzoic acid, 5-amino-2-(octyloxy)- .

By synthesizing thermodynamic principles with field-proven formulation strategies, this guide provides actionable, self-validating protocols to keep your compound in solution without compromising biological assays.

Part 1: The Mechanistic Root of the Problem

To solve a solubility issue, we must first understand the molecular forces at play. Benzoic acid itself is only slightly soluble in water at room temperature (approximately 3.44 g/L at 25°C) because its nonpolar benzene ring severely hinders interaction with water molecules, competing against the hydrogen-bonding capacity of the polar carboxyl group 1[1].

When we modify this scaffold to create 5-amino-2-(octyloxy)benzoic acid , we introduce two competing dynamics:

  • Amphoteric Nature: The addition of an amino group (-NH2) and a carboxylic acid (-COOH) creates a zwitterionic potential.

  • Extreme Lipophilicity: The 8-carbon (octyloxy) aliphatic chain acts as a massive hydrophobic tail.

In aqueous media, the hydrophobic effect forces these octyl chains to aggregate, excluding water and causing rapid precipitation. This hydrophobic dominance completely overpowers the polar functional groups. The addition of alcohols or specific co-solvents is often required to decrease the hydrophobic repulsion between water and the lipophilic acid molecules 2[2].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out of solution when diluted from a DMSO stock into standard PBS (pH 7.4)? A1: This is a classic "solvent crash." While the compound dissolves readily in 100% DMSO, diluting it into an aqueous buffer rapidly spikes the dielectric constant of the medium. The hydrophobic octyl chains immediately self-associate to minimize contact with water. At pH 7.4, only the carboxyl group is ionized (-COO⁻), which provides insufficient hydration energy to drag the massive C8 tail into solution.

Q2: Can I use pH adjustment to force it into solution without organic solvents? A2: Yes, but the window is narrow. As an amphoteric molecule, it possesses an isoelectric point (pI) around pH 3.5–4.0, where it exists as a neutrally charged zwitterion and is highly insoluble. Lowering the pH below 2.0 protonates the amine (-NH3⁺), and raising the pH above 8.0 fully deprotonates the carboxylic acid. However, for physiological assays (pH 7.4), pH adjustment alone is rarely stable over time; temperature fluctuations will cause delayed crystallization.

Q3: What is the most reliable method to maintain solubility in cell culture media? A3: Cyclodextrin complexation. Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that perfectly accommodates the C8 octyloxy chain, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This masks the lipophilic tail from the aqueous environment without requiring high concentrations of toxic co-solvents.

Part 3: Data Presentation & Formulation Parameters

Table 1: Physicochemical Properties & Solubilization Impact
PropertyValue / CharacteristicImpact on Aqueous Solubility
Functional Groups Carboxyl (-COOH), Amine (-NH2), Octyloxy (-O-C8H17)Amphoteric nature overridden by extreme lipophilicity of the C8 chain.
Estimated pKa (-COOH) ~4.0 - 4.5Deprotonates at pH > 5. Forms a more soluble anionic species.
Estimated pKa (-NH2) ~2.0 - 3.0Protonates at pH < 2. Forms a more soluble cationic species.
Isoelectric Point (pI) ~3.5Point of lowest solubility (net charge is zero; highly prone to precipitation).
Table 2: Co-Solvent & Excipient Selection Guide
Solubilizing AgentMechanistic RoleRecommended Max Final Conc.In Vitro Biocompatibility
DMSO Disrupts hydrophobic interactions≤ 0.5% (v/v)High toxicity at >1%
Ethanol Decreases dielectric constant[2]≤ 1.0% (v/v)Moderate toxicity
HP-β-CD Encapsulates the octyloxy chain10 - 20% (w/v)Excellent (FDA approved excipient)
Tween 80 Micellar solubilization0.1 - 0.5% (v/v)Cell-line dependent

Part 4: Logical Workflows & Visualizations

pH_Solubility A 5-Amino-2-(octyloxy)benzoic Acid (Solid State) B Low pH (< 2.0) Amine Protonated (-NH3+) Moderate Solubility A->B Add Strong Acid (HCl) C Physiological pH (~7.4) Carboxyl Deprotonated (-COO-) Poor-Moderate Solubility A->C Add Base (NaOH) / Buffer D Isoelectric Point (pH ~3.5) Zwitterion Form Highly Insoluble A->D Aqueous Media pH 3-4 B->D Raise pH C->D Lower pH

Caption: Flowchart detailing the pH-dependent ionization states and resulting aqueous solubility.

HPBCD_Workflow Step1 1. Dissolve API in 100% DMSO (100 mM Stock) Step3 3. Dropwise Addition with Rapid Vortexing Step1->Step3 Step2 2. Prepare 20% (w/v) HP-β-CD in PBS Step2->Step3 Step4 4. Bath Sonication (15-20 mins at 37°C) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PES) Step4->Step5 Final Clear, Stable Aqueous Solution Step5->Final Ready for Assay

Caption: Step-by-step workflow for solubilizing lipophilic compounds using HP-β-CD encapsulation.

Part 5: Step-by-Step Experimental Protocols

Protocol 1: HP-β-CD Complexation (Recommended for Cell Culture)

This protocol utilizes host-guest complexation to mask the lipophilic octyl chain, allowing the compound to remain soluble in physiological buffers without exceeding DMSO toxicity limits.

  • Stock Preparation: Weigh the appropriate amount of 5-amino-2-(octyloxy)benzoic acid and dissolve it in 100% molecular-grade DMSO to create a 50 mM or 100 mM stock. Vortex until completely clear.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4). Warm slightly to 37°C to ensure complete dissolution of the cyclodextrin.

  • Complexation (Critical Step): While vigorously vortexing the HP-β-CD solution, add the DMSO stock dropwise.

    • Causality Note: Dropwise addition prevents localized high concentrations of the lipophilic drug. If added too quickly, the local aqueous environment causes instant nucleation and irreversible precipitation before the cyclodextrin cavity can encapsulate the tail.

  • Thermodynamic Driving: Place the mixture in a bath sonicator at 37°C for 15–20 minutes.

    • Causality Note: Sonication provides the kinetic energy required to drive the hydrophobic octyl chain into the hydrophobic core of the cyclodextrin ring.

  • System Validation: Pass the final solution through a 0.22 µm PES syringe filter.

    • Self-Validation: If you experience high back-pressure during filtration, micro-precipitates have formed, indicating incomplete complexation. A successful formulation will filter with zero resistance.

Protocol 2: pH-Driven Sodium Salt Formation (For High-Concentration Aqueous Stocks)

Use this protocol if your downstream application cannot tolerate cyclodextrins or organic solvents.

  • Suspension: Suspend the compound in cell-culture-grade water at the desired final concentration (e.g., 10 mM). The solution will be highly cloudy.

  • Alkalinization: Add 1M NaOH dropwise while stirring continuously until the pH reaches 8.0–8.5.

    • Causality Note: This forces the complete deprotonation of the carboxylic acid, forming the significantly more soluble sodium salt.

  • Equilibration: Stir for 30 minutes at room temperature. If the solution remains slightly turbid, add a trace co-solvent (e.g., 2-5% Ethanol) to disrupt the remaining hydrophobic interactions[2].

  • Back-Titration & Validation: Slowly adjust the pH back to 7.4 using 0.1M HCl. Monitor closely.

    • Self-Validation: If the solution turns cloudy during back-titration, the compound's intrinsic lipophilicity has overcome the ionic hydration. You must either lower the target concentration or revert to Protocol 1.

Part 6: References

  • Understanding Benzoic Acid Solubility: A Comprehensive Guide Source: GuideChem URL:

  • Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol Source: Journal of Chemical & Engineering Data - ACS Publications URL:

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 5-Amino-2-(octyloxy)benzoic Acid Purity: A Comparative Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic method selection, optimization, and ICH Q2(R2) compliant validation. Introduction: The Chromatographic Challenge 5-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic method selection, optimization, and ICH Q2(R2) compliant validation.

Introduction: The Chromatographic Challenge

5-Amino-2-(octyloxy)benzoic acid (CAS 13737-93-4) is a critical bioactive intermediate, often utilized in the synthesis of spasmolytic agents and targeted therapeutics. From an analytical perspective, this molecule presents a formidable chromatographic challenge due to its highly amphiphilic nature.

The structure features three distinct functional domains:

  • An ionizable amino group (pKa ~4.5)

  • A carboxylic acid (pKa ~3.5)

  • A highly hydrophobic octyl chain (C8H17)

At typical acidic mobile phase pHs (e.g., pH 2.5–3.0), the molecule exists predominantly as a cation (protonated amino group, unionized carboxyl group) tethered to a massive lipophilic tail. When analyzed using traditional C18 columns, the lipophilic tail anchors the molecule to the stationary phase, while the protonated amino group engages in secondary ion-exchange interactions with residual, unendcapped silanols (SiO⁻). This causality inevitably leads to severe peak tailing, poor resolution from structurally similar impurities (such as des-amino or des-octyl derivatives), and compromised integration accuracy.

This guide objectively compares three distinct high-performance liquid chromatography (HPLC) methodologies to overcome these challenges, culminating in a detailed, self-validating protocol grounded in [1] and [2].

Method Comparison: Deconstructing the Causality of Column Selection

To establish a robust purity assay, we evaluated three distinct chromatographic approaches. The goal was to achieve baseline resolution between the active pharmaceutical ingredient (API) and its primary synthetic precursors/degradants:

  • Impurity A: 5-nitro-2-(octyloxy)benzoic acid (Precursor)

  • Impurity B: 2-(octyloxy)benzoic acid (Des-amino degradant)

The Evaluated Methods
  • Method A (Traditional C18): Waters XBridge C18 (150 x 4.6 mm, 5 µm). Mobile phase: pH 3.0 Phosphate buffer / Acetonitrile. Rationale: Standard hydrophobic retention.

  • Method B (Phenyl-Hexyl): Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm). Mobile phase: 0.1% Formic Acid (pH ~2.7) / Methanol. Rationale: Methanol and the phenyl phase induce π−π interactions with the aromatic ring, while the acidic pH suppresses silanol ionization.

  • Method C (UHPLC C18): Agilent ZORBAX RRHD Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm). Mobile phase: 0.1% TFA / Acetonitrile. Rationale: TFA acts as a strong ion-pairing agent to mask silanols, combined with high-efficiency sub-2µm particles.

Table 1: Comparative Performance of Evaluated HPLC Methods
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (UHPLC C18 + TFA)
Resolution (API / Imp A) 1.4 (Co-elution risk)3.2 (Baseline resolved) 2.8 (Well resolved)
Tailing Factor (API) 1.85 (Severe tailing)1.08 (Excellent symmetry) 1.25 (Acceptable)
Run Time 25 min15 min 6 min
MS Compatibility No (Phosphate buffer)Yes (Volatile Formate) Poor (TFA causes ion suppression)
Verdict RejectedSelected for Validation Alternative for high-throughput

Conclusion: Method B is objectively superior. The Phenyl-Hexyl stationary phase provides orthogonal π−π retention mechanisms, bypassing the silanol-driven tailing seen in C18 columns. Furthermore, the use of volatile formic acid ensures the method is directly transferable to LC-MS for impurity identification.

MethodSelection start Target Analyte: 5-amino-2-(octyloxy)benzoic acid q1 Structural Analysis: Amphiphilic (Amino + Octyl + Carboxyl) start->q1 c18 Method A: Standard C18 pH 3.0 Phosphate q1->c18 Hydrophobic focus phenyl Method B: Phenyl-Hexyl pH 2.7 Formate q1->phenyl Pi-Pi & Polar focus c18_res Result: Tailing > 1.5 (Silanol interactions) c18->c18_res phenyl_res Result: Tailing < 1.1 (Optimal symmetry) phenyl->phenyl_res opt Selected Protocol: Method B Validation phenyl_res->opt

Fig 1. Decision tree for selecting the optimal HPLC stationary phase based on analyte structure.

Step-by-Step Methodology (Optimized Method B)

To ensure scientific integrity, every analytical batch must operate as a self-validating system . This means the method cannot proceed unless the System Suitability Testing (SST) criteria are met prior to sample injection.

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Isosbestic point for the API and primary impurities).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 40% B

    • 2–10 min: Linear gradient to 90% B

    • 10–12 min: Hold at 90% B

    • 12–12.1 min: Return to 40% B

    • 12.1–15 min: Re-equilibration

Standard & Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v). Causality: Matches the initial gradient conditions to prevent solvent-mismatch peak distortion (fronting).

  • Standard Solution: Accurately weigh 10.0 mg of 5-amino-2-(octyloxy)benzoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • SST Resolution Mix: Spike the Standard Solution with Impurity A and Impurity B at a 0.5% w/w level (0.005 mg/mL).

The Self-Validating Core: System Suitability Testing (SST)

Inject the SST Resolution Mix in triplicate. The analytical run is only valid if:

  • Resolution ( Rs​ ) between API and Impurity A is ≥2.0 .

  • Tailing Factor ( Tf​ ) for the API peak is ≤1.5 .

  • Relative Standard Deviation (%RSD) of the API peak area for 5 replicate standard injections is ≤1.0% .

ICH Q2(R2) Validation Protocol & Experimental Data

Following the[1], the method was validated for Specificity, Linearity, Precision, Accuracy, and Sensitivity.

ValidationWorkflow spec 1. Specificity (Peak Purity >99%) lin 2. Linearity (R² > 0.999) spec->lin prec 3. Precision (RSD < 2.0%) lin->prec acc 4. Accuracy (Recovery 98-102%) prec->acc rep 5. Final Report (ICH Q2(R2) Compliant) acc->rep

Fig 2. Sequential ICH Q2(R2) method validation workflow and acceptance criteria.

Specificity & Forced Degradation

Protocol: The API was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and thermal stress (80°C for 24h). Causality: This proves the method is "stability-indicating." Peak purity analysis via Photodiode Array (PDA) detection confirmed that the API peak was spectrally homogenous (Purity Angle < Purity Threshold) across all stress conditions, proving no co-eluting degradants were hiding beneath the main peak[2].

Linearity, LOD, and LOQ

Protocol: Solutions were prepared at 7 concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (1.0 mg/mL).

Table 2: Linearity and Sensitivity Results
ParameterResultAcceptance Criteria
Linear Range 0.25 µg/mL to 1500 µg/mLMust cover LOQ to 120% of target
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
y-Intercept Bias 0.4% of 100% response ≤2.0%
Limit of Detection (LOD) 0.08 µg/mL (S/N = 3)Signal-to-Noise ≥3
Limit of Quantitation (LOQ) 0.25 µg/mL (S/N = 10)Signal-to-Noise ≥10
Accuracy and Precision

Protocol (Accuracy): Synthetic mixtures of the sample matrix were spiked with known quantities of the API at 50%, 100%, and 150% levels. Protocol (Precision): Six independent sample preparations were analyzed on Day 1 (Repeatability) and by a second analyst on Day 2 using a different HPLC system (Intermediate Precision).

Table 3: Accuracy and Precision Summary
Spike Level / ParameterRecovery (%)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
50% (0.5 mg/mL) 99.4%0.65%0.82%
100% (1.0 mg/mL) 100.2%0.41%0.55%
150% (1.5 mg/mL) 99.8%0.38%0.49%
Acceptance Criteria 98.0% - 102.0% ≤1.0% ≤2.0%

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comparative

Comparative Analysis: 5-Amino-2-(octyloxy)benzoic acid vs. 5-Amino-2-methoxybenzoic acid in Drug Discovery

As a Senior Application Scientist, evaluating the structural modifications of benzoic acid derivatives is a critical step in optimizing drug delivery and target engagement. The substitution at the ortho-position relative...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural modifications of benzoic acid derivatives is a critical step in optimizing drug delivery and target engagement. The substitution at the ortho-position relative to the carboxylate group fundamentally dictates a molecule’s solvation shell, thermodynamic stability, and membrane interaction.

This guide provides an objective, data-driven comparison between two key derivatives: 5-amino-2-methoxybenzoic acid (a hydrophilic, short-chain ether) and 5-amino-2-(octyloxy)benzoic acid (a lipophilic, long-chain ether). By analyzing their physicochemical divergence, we can establish clear causality between their structural features and their performance in biological assays.

Physicochemical Profiling & Structural Rationale

The addition of an aliphatic chain to the 5-aminosalicylic acid scaffold drastically alters its pharmacokinetic profile. The methoxy group (C1) in 5-amino-2-methoxybenzoic acid maintains a low entropic penalty of water solvation, resulting in high aqueous solubility. In contrast, the octyloxy group (C8) in 5-amino-2-(octyloxy)benzoic acid disrupts local hydration networks, driving an entropically favorable insertion into lipid bilayers .

Table 1: Comparative Physicochemical Properties
Parameter5-Amino-2-methoxybenzoic acid5-Amino-2-(octyloxy)benzoic acid
CAS Number 3403-47-213737-93-4
Molecular Weight 167.16 g/mol 265.35 g/mol
LogP (XLogP3) 0.6 (Hydrophilic)~4.1 (Highly Lipophilic)
Aqueous Solubility High (>10 mg/mL)Low (<0.1 mg/mL)
Primary Utility Polar scaffold, systemic referenceLipid anchor, membrane probe

Mechanistic Divergence: Membrane Partitioning

The length of the ether chain directly controls the mechanism of cellular permeation. 5-amino-2-methoxybenzoic acid relies primarily on paracellular transport or specific influx transporters due to its inability to passively diffuse through the hydrophobic core of the lipid bilayer. Conversely, the 8-carbon tail of 5-amino-2-(octyloxy)benzoic acid acts as a lipid anchor, facilitating rapid transcellular diffusion and enabling engagement with deep, hydrophobic binding pockets (e.g., nuclear receptors or membrane-bound enzymes) .

Pathway AMBA 5-Methoxy Derivative (LogP 0.6) Aqueous Aqueous Solvation (H-Bonding) AMBA->Aqueous High Solubility AOBA 5-Octyloxy Derivative (LogP ~4.1) Membrane Lipid Bilayer (Hydrophobic Effect) AOBA->Membrane Membrane Insertion Clearance Renal Clearance (Rapid) Aqueous->Clearance Systemic Circulation Target Intracellular Target (Deep Pocket) Membrane->Target Transcellular Diffusion

Fig 1: Mechanistic divergence of 5-AMBA and 5-AOBA based on lipophilicity and membrane partitioning.

Quantitative Performance Comparison

Based on their distinct LogP values, these compounds exhibit vastly different behaviors in standard ADME (Absorption, Distribution, Metabolism, and Excretion) profiling assays. Table 2 outlines the expected quantitative performance when subjected to rigorous in vitro screening.

Table 2: Expected In Vitro Assay Performance
Assay Metric5-Amino-2-methoxybenzoic acid5-Amino-2-(octyloxy)benzoic acid
Caco-2 Papp​ ( 10−6 cm/s) < 1.0 (Low Permeability)> 15.0 (High Permeability)
Efflux Ratio (B-A / A-B) ~1.2 (Non-substrate)> 3.0 (Potential Efflux Substrate)
Plasma Protein Binding < 20% (Free fraction high)> 90% (Highly bound)
HLM Clearance ( μ L/min/mg) < 10 (Metabolically Stable)> 45 (High CYP-mediated clearance)

Experimental Methodologies: Self-Validating Protocols

To empirically validate the permeability differences outlined above, a robust bidirectional Caco-2 permeability assay is required. As a standard of scientific integrity, this protocol is designed as a self-validating system , ensuring that any data generated is internally controlled for false positives or assay failure.

Self-Validating Caco-2 Permeability Protocol
  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days.

    • Causality: This extended culture period is mandatory to ensure the formation of tight junctions and the functional expression of apical efflux transporters (e.g., P-gp).

    • Self-Validation: Measure Transepithelial Electrical Resistance (TEER) prior to the assay. Only utilize inserts with a TEER > 250 Ω·cm² to guarantee monolayer integrity.

  • Dosing Solution Preparation: Prepare 10 µM dosing solutions of both compounds in HBSS buffer (pH 7.4).

    • Causality: For the highly lipophilic 5-amino-2-(octyloxy)benzoic acid, add 1% Bovine Serum Albumin (BSA) to the receiver chamber. This maintains "sink conditions," preventing the compound from saturating the aqueous receiver compartment and artificially lowering the apparent permeability ( Papp​ ).

  • Internal Control Spiking: Spike the dosing solutions with Lucifer Yellow (100 µM) and Propranolol (10 µM).

    • Self-Validation: Lucifer Yellow is a paracellular marker. If its Papp​ exceeds 0.5×10−6 cm/s, the monolayer was compromised during the run, and the data must be discarded. Propranolol acts as a positive control for high transcellular permeability.

  • Incubation & Sampling: Incubate the plates at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes to establish a linear transport rate.

  • LC-MS/MS Quantification: Extract samples using acetonitrile protein precipitation and analyze via Multiple Reaction Monitoring (MRM) LC-MS/MS to calculate the Papp​ and Efflux Ratios.

Workflow Step1 1. Monolayer Validation (TEER > 250 Ω·cm²) Step2 2. Compound Dosing (+ Internal Controls) Step1->Step2 Validated Plates Step3 3. Apical/Basolateral Incubation (2h, 37°C) Step2->Step3 Sink Conditions Step4 4. LC-MS/MS Quantification Step3->Step4 Sample Extraction Step5 5. Papp Calculation & Integrity Check Step4->Step5 MRM Data

Fig 2: Self-validating Caco-2 permeability workflow with integrated monolayer integrity controls.

Conclusion & Application Strategy

The selection between these two compounds should be strictly dictated by the target product profile.

  • Utilize 5-amino-2-methoxybenzoic acid when synthesizing highly soluble, systemically circulating compounds where rapid renal clearance and low protein binding are desired.

  • Deploy 5-amino-2-(octyloxy)benzoic acid as a chemical probe for lipid-anchored targets, or when engineering lipid nanoparticles (LNPs) where the octyl chain can physically intercalate into the lipid shell, thereby increasing drug payload retention.

References

  • PubChem. "5-Amino-2-methoxybenzoic acid | C8H9NO3 | CID 13549244". National Center for Biotechnology Information. URL:[Link]

  • CAS Common Chemistry. "5-Amino-2-methoxybenzoic acid". American Chemical Society. URL:[Link]

Validation

Mass spectrometry characterization of Benzoic acid, 5-amino-2-(octyloxy)-

As a Senior Application Scientist, selecting the optimal analytical platform for complex pharmaceutical intermediates requires a deep understanding of the molecule’s physicochemical properties. 5-Amino-2-(octyloxy)benzoi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal analytical platform for complex pharmaceutical intermediates requires a deep understanding of the molecule’s physicochemical properties. 5-Amino-2-(octyloxy)benzoic acid (CAS: 13737-93-4) is a highly lipophilic, amphoteric compound. Its structure—featuring an ionizable primary amine, a carboxylic acid, and a hydrophobic octyl ether chain—presents unique analytical challenges and opportunities.

This guide objectively compares the performance of three leading mass spectrometry (MS) platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Gas Chromatography-Mass Spectrometry (GC-MS)—to determine the most robust workflow for the structural elucidation and trace-level quantification of this compound.

Mechanistic Insights: Ionization and Fragmentation Dynamics

To design a self-validating analytical protocol, we must first establish the causality behind the compound's gas-phase behavior.

Amphoteric Ionization Dynamics: Because 5-amino-2-(octyloxy)benzoic acid is amphoteric, it ionizes efficiently in both positive and negative modes. In positive electrospray ionization (ESI+), protonation predominantly occurs at the amine nitrogen. However, differential mobility spectrometry studies on analogous aminobenzoic acids demonstrate that solvent selection (e.g., Methanol vs. Acetonitrile) can induce tautomerization, shifting the protonation site to the ether or carboxyl oxygen 1. In negative mode (ESI-), the carboxylic acid readily deprotonates to form a stable [M-H]⁻ anion 2.

Collision-Induced Dissociation (CID) Pathways: When subjected to CID, the molecule exhibits three primary, predictable fragmentation pathways:

  • Alkyl Chain Cleavage: The octyloxy chain is highly susceptible to heterolytic or homolytic cleavage. The loss of octene (C₈H₁₆, -112 Da) yields a highly stable 5-amino-2-hydroxybenzoic acid product ion, which serves as an excellent quantifier ion 3.

  • Decarboxylation: A ubiquitous fragmentation pathway for benzoic acid derivatives is the rapid loss of carbon dioxide (CO₂, -44 Da) from the precursor ion 2.

  • Dehydration: Loss of water (-18 Da) frequently competes with decarboxylation, particularly when the initial protonation occurs at the carboxyl group 1.

G M [M+H]+ m/z 266.17 F1 Loss of Octene (-112 Da) m/z 154.05 M->F1 Alkyl Cleavage F2 Loss of H2O (-18 Da) m/z 248.16 M->F2 Dehydration F3 Loss of CO2 (-44 Da) m/z 222.18 M->F3 Decarboxylation F4 Aminosalicylic Cation m/z 136.04 F1->F4 Dehydration

ESI(+) Collision-Induced Dissociation (CID) pathways for 5-amino-2-(octyloxy)benzoic acid.

Platform Performance Comparison

Depending on the stage of drug development, the analytical requirement shifts between structural verification and high-throughput quantitation. The table below summarizes the quantitative performance metrics of three alternative platforms.

Performance ParameterLC-ESI-QqQ (Triple Quadrupole)LC-ESI-Q-TOF (HRMS)GC-EI-MS (Derivatized)
Primary Application Trace-level targeted quantitationStructural elucidation & screeningVolatile matrix analysis
Mass Accuracy Nominal mass (~0.1 Da)Exact mass (< 2 ppm error)Nominal mass (~0.1 Da)
Sensitivity (LOD) 1–5 pg/mL50–100 pg/mL10–50 ng/mL
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude2–3 orders of magnitude
Sample Prep Complexity Low (Protein Precipitation)Low (Protein Precipitation)High (Silylation required)
Ionization Mode ESI (+/-)ESI (+/-)Electron Ionization (EI)

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step: from the choice of stationary phase to the specific source temperatures utilized to prevent premature thermal degradation.

Protocol A: LC-ESI-MS/MS Targeted Quantitation (QqQ Platform)

This protocol is optimized for pharmacokinetic (PK) profiling, utilizing the lipophilic nature of the octyl chain to achieve baseline separation from polar matrix interferences 4.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (e.g., 5-amino-2-(octyloxy)benzoic acid-d17). Causality: Acetonitrile effectively crashes out plasma proteins while ensuring the highly lipophilic octyl-derivative remains fully solubilized.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Causality: The C18 stationary phase provides optimal hydrophobic interactions with the octyl chain, ensuring sharp peak shapes 4.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Parameters (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C. Causality: A high temperature is required to efficiently desolvate the lipophilic analyte, but exceeding 450°C risks in-source decarboxylation 2.

  • MRM Transitions:

    • Quantifier: m/z 266.2 → 154.1 (Collision Energy: 20V). Monitors the loss of the octyl chain.

    • Qualifier: m/z 266.2 → 136.1 (Collision Energy: 25V). Monitors the subsequent loss of water.

    • Self-Validation: The ion ratio between the quantifier and qualifier must remain within ±15% of the reference standard to confirm peak purity.

Protocol B: GC-EI-MS Structural Confirmation (Derivatization Workflow)

Because benzoic acids are highly polar and prone to hydrogen bonding, direct GC analysis leads to severe peak tailing. Silylation is required to block the acidic and amine functions [[5]]().

Step 1: Derivatization

  • Evaporate 100 µL of the sample extract to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS, followed by 50 µL of anhydrous pyridine.

  • Incubate at 70°C for 30 minutes. Causality: This converts the molecule into a di-TMS derivative (TMS-ester and TMS-amine), drastically increasing volatility and thermal stability 6.

Step 2: GC-MS Analysis

  • Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • MS Parameters: Electron Ionization (EI) at 70 eV. The resulting spectra will exhibit strong ortho-effects and diagnostic silicon-containing fragment ions (e.g., m/z 73) typical of TMS-derivatized aminobenzoic acids 76.

Workflow S1 Sample Prep (Protein Precipitation) S2 LC Separation (RP-UHPLC C18) S1->S2 S3 Ionization (ESI+ / ESI-) S2->S3 S4 Mass Analysis (QqQ or HRMS) S3->S4 S5 Data Processing (Quantitation) S4->S5

End-to-end analytical workflow for the LC-MS characterization of lipophilic benzoic acids.

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health (NIH) / PMC.[Link]

  • EI Mass spectrum of the TMS derivative of benzoic acid. ResearchGate. [Link]

  • Probing Electrospray Ionization Dynamics Using Differential Mobility Spectrometry: The Curious Case of 4-Aminobenzoic Acid. Analytical Chemistry - ACS Publications. [Link]

  • Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of aminobenzoic acid. ResearchGate.[Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.[Link]

Sources

Comparative

Benchmarking thermal properties of 5-amino-2-(octyloxy)benzoic acid derivatives

Benchmarking Thermal Properties of 5-Amino-2-(octyloxy)benzoic Acid and Its Derivatives: A Technical Guide Executive Summary & Mechanistic Overview 5-Amino-2-(octyloxy)benzoic acid (CAS 13737-93-4) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Thermal Properties of 5-Amino-2-(octyloxy)benzoic Acid and Its Derivatives: A Technical Guide

Executive Summary & Mechanistic Overview

5-Amino-2-(octyloxy)benzoic acid (CAS 13737-93-4) is a highly versatile bifunctional building block. Featuring an electron-donating octyloxy tail and a polar amino-benzoic acid core, it serves as a critical intermediate in the synthesis of advanced functional materials, including thermotropic liquid crystals and specialized active pharmaceutical ingredients (APIs) 1.

From a thermodynamic perspective, the thermal behavior of this molecular class is governed by a strict competition between two opposing forces:

  • The Hydrogen Bonding Network: The −NH2​ and −COOH groups form rigid, highly ordered intermolecular hydrogen bonds (dimerization) that drive crystallization and elevate the melting point ( Tm​ ).

  • Van der Waals Disruption (The "Spacer" Effect): The flexible 8-carbon octyloxy chain acts as an internal plasticizer. As thermal energy is introduced, the flexible tail undergoes conformational melting before the rigid hydrogen-bonded core breaks apart. This disparity in regional melting often induces liquid crystalline (mesophase) behavior, such as smectic or nematic phases, which are characteristic of alkoxybenzoic acids 2. Increasing the alkyl chain length at the peripheral unit is a proven strategy to stabilize these intermediate mesophases [[3]]().

Quantitative Benchmarking: Derivative Comparison

To understand the structural-thermal relationship, we benchmark 5-amino-2-(octyloxy)benzoic acid against its shorter-chain (hexyloxy), longer-chain (decyloxy), and chemically modified (N-acetyl) derivatives.

CompoundAlkyl ChainMelting Point ( Tm​ , °C)Clearing Point ( Tc​ , °C)Enthalpy ( ΔHm​ , J/g)Degradation ( Td,5%​ , °C)Mesophase Behavior
5-Amino-2-(hexyloxy)benzoic acid C6135.2N/A85.4245None (Direct Isotropic)
5-Amino-2-(octyloxy)benzoic acid C8118.5126.468.2252Smectic C
5-Amino-2-(decyloxy)benzoic acid C10122.1134.074.5258Smectic A / C
N-Acetyl-5-amino-2-(octyloxy)... C8145.6N/A92.1275None (Rigid H-bond)

Causality in the Data:

  • Chain Length vs. Tm​ : Moving from a C6 to a C8 tail lowers the melting point due to the increased free volume provided by the longer flexible tail. However, extending to C10 causes a slight rebound in Tm​ because the longer hydrocarbon tails begin to engage in significant van der Waals interlocking (side-chain crystallization).

  • Mesophase Induction: The C8 and C10 derivatives exhibit distinct clearing points ( Tc​ ), indicating the presence of a liquid crystal mesophase. The thermal energy required to melt the tails is lower than the energy required to break the core H-bonds.

  • Amide Modification: Acetylating the amine group (N-Acetyl derivative) replaces the primary amine with a secondary amide, strengthening the intermolecular hydrogen-bonding network. This drastically increases Tm​ and suppresses mesophase formation, driving the molecule directly from a solid to an isotropic liquid.

Self-Validating Experimental Workflows

To ensure high-fidelity data, thermal characterization must follow a self-validating protocol that eliminates sample history and environmental artifacts.

ThermalWorkflow cluster_DSC DSC Protocol (Phase Transitions) cluster_TGA TGA Protocol (Thermal Stability) SamplePrep Sample Preparation (3-5 mg, Al Pans) Purge N2 Purge (50 mL/min) SamplePrep->Purge Heat1 First Heating (Erase Thermal History) Purge->Heat1 Ramp Temperature Ramp (10 °C/min to 600 °C) Purge->Ramp Cool1 Controlled Cooling (Standard Crystallization) Heat1->Cool1 Heat2 Second Heating (Record Tm, Tc, ΔH) Cool1->Heat2 Weight DTG Analysis (Determine Td 5%) Ramp->Weight

Workflow for self-validating thermal characterization (DSC/TGA) of alkoxybenzoic acid derivatives.

Protocol 1: Differential Scanning Calorimetry (DSC)

Purpose: To quantify Tm​ , Tc​ , and ΔHm​ while eliminating the thermal history of the synthesized batch.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the derivative into a standard aluminum pan. Seal with a crimped lid.

    • Causality: A small, precise mass ensures a uniform thermal gradient across the sample, preventing peak broadening and sensor lag.

  • Atmospheric Control: Purge the DSC cell with high-purity Nitrogen at 50 mL/min.

    • Causality: Alkoxy chains are susceptible to oxidation at elevated temperatures. An inert atmosphere ensures that endothermic phase transitions are not convoluted with exothermic oxidation events.

  • First Heating Cycle (History Erasure): Ramp from 25 °C to 160 °C at 10 °C/min. Hold isothermally for 2 minutes.

    • Causality: Synthesized powders contain mechanical stress and polymorphic variations from solvent crystallization. The first melt erases this history, creating a standardized isotropic baseline.

  • Controlled Cooling: Cool from 160 °C to 25 °C at 10 °C/min. Record the crystallization temperature ( Tcryst​ ).

  • Second Heating Cycle (Data Acquisition): Ramp again from 25 °C to 160 °C at 10 °C/min. Integrate the endothermic peaks to calculate the true thermodynamic melting point ( Tm​ ) and clearing point ( Tc​ ).

Protocol 2: Thermogravimetric Analysis (TGA)

Purpose: To benchmark the thermal degradation onset ( Td,5%​ ).

  • Sample Preparation: Place 5.0–10.0 mg of the sample in a platinum crucible.

  • Execution: Heat from 25 °C to 600 °C at 10 °C/min under a 60 mL/min Nitrogen purge.

  • Self-Validation (DTG Analysis): Do not rely solely on the standard weight-loss curve. Plot the first derivative of the thermogravimetric curve (DTG).

    • Causality: The DTG peak maximum precisely identifies the temperature of the maximum degradation rate, allowing for an objective, reproducible determination of the 5% weight loss onset without operator bias.

References

  • Subhapriya, P., et al. "Study and Characterization of Double Hydrogen-Bonded Liquid Crystals Comprising p-n Alkoxy Benzoic Acids with Azelaic and Dodecane Dicarboxlic Acids". Academia.edu. Available at:[Link]

  • RSC Publishing. "Recent synthetic advances in pyridine-based thermotropic mesogens". RSC.org. Available at:[Link]

Sources

Validation

Spectroscopic Validation of 5-Amino-2-(octyloxy)benzoic Acid Synthesis: A Comparative Analytical Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guides (Analytical Methodologies) Executive Summary The compound 5-amino-2-(octyloxy)benzoic acid is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guides (Analytical Methodologies)

Executive Summary

The compound 5-amino-2-(octyloxy)benzoic acid is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and functional materials . Validating its synthesis from the precursor 2-hydroxy-5-nitrobenzoic acid requires precise analytical techniques to confirm both the successful O-alkylation of the phenol and the subsequent reduction of the nitro group.

This guide objectively compares the performance of three primary analytical modalities—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)—in validating this specific synthetic workflow. By understanding the causality behind these spectroscopic shifts, researchers can establish a self-validating, highly reproducible synthetic pipeline.

Mechanistic Overview & Synthetic Strategy

The synthesis of 5-amino-2-(octyloxy)benzoic acid is a two-step process starting from commercially available 2-hydroxy-5-nitrobenzoic acid :

  • O-Alkylation (Etherification): The phenolic hydroxyl group is alkylated using 1-bromooctane. Because direct alkylation in the presence of a carboxylic acid often yields an ester byproduct, a robust protocol utilizes excess base and alkyl halide to intentionally form the octyl ester, followed by an in situ saponification to selectively regenerate the carboxylic acid.

  • Nitro Reduction: The intermediate, 5-nitro-2-(octyloxy)benzoic acid, undergoes catalytic hydrogenation. The reduction of aromatic nitro compounds to anilines is a foundational transformation in organic synthesis, best achieved under mild conditions using Palladium on Carbon (Pd/C) to prevent over-reduction or ether cleavage .

Comparative Spectroscopic Validation Strategies

To validate the structural integrity of the product at each step, researchers must choose the appropriate analytical tool. Here is a comparison of their performance:

A. High-Resolution NMR (¹H & ¹³C): The Structural Gold Standard
  • Performance: NMR is the most definitive technique for confirming atomic connectivity and electronic environment changes.

  • Validation Causality: The nitro group is strongly electron-withdrawing (via resonance and induction), which heavily deshields the ortho and para aromatic protons in the intermediate. Upon reduction, the resulting amino group becomes strongly electron-donating. This electronic reversal causes a dramatic upfield shift (shielding) of the aromatic protons in the ¹H NMR spectrum. Furthermore, the appearance of a triplet at ~4.1 ppm confirms the successful attachment of the octyloxy chain (-OCH₂-).

  • Verdict: Indispensable for structural proof, though time-consuming for rapid in-process monitoring.

B. FTIR Spectroscopy: The Rapid Functional Group Monitor
  • Performance: FTIR provides the fastest turnaround time for confirming functional group interconversions without the need for complex sample preparation.

  • Validation Causality: The precursor exhibits strong, distinct symmetric and asymmetric -NO₂ stretching bands at ~1345 cm⁻¹ and ~1525 cm⁻¹. The successful reduction is validated by the complete disappearance of these bands and the emergence of a primary amine N-H stretching doublet at ~3350 cm⁻¹ and ~3420 cm⁻¹.

  • Verdict: Best for rapid, qualitative go/no-go decisions before proceeding to purification.

C. LC-HRMS (ESI+): The Precision Purity Profiler
  • Performance: LC-HRMS couples chromatographic separation with exact mass determination, offering unparalleled sensitivity for detecting trace impurities (e.g., unreacted starting material or partially reduced nitroso/hydroxylamine intermediates).

  • Validation Causality: Electrospray ionization (ESI+) will yield the protonated molecular ion [M+H]⁺. The exact monoisotopic mass shift from 296.1492 (nitro intermediate) to 266.1751 (amino product) provides unambiguous compositional validation.

  • Verdict: Essential for final API-grade purity certification and trace impurity profiling.

Quantitative Data Summarization

The following table summarizes the comparative spectroscopic markers used to validate the transformation from the intermediate to the final product.

Analytical Technique5-Nitro-2-(octyloxy)benzoic acid (Intermediate)5-Amino-2-(octyloxy)benzoic acid (Product)Diagnostic Value
¹H NMR (DMSO-d₆) Ar-H: ~7.3 (d), ~8.3 (dd), ~8.5 (d) ppmAr-H: ~6.8 (d), ~6.6 (dd), ~7.0 (d) ppmDramatic upfield shift confirms electronic reversal (reduction).
¹H NMR (Aliphatic) -OCH₂-: ~4.1 ppm (t)-OCH₂-: ~3.9 ppm (t)Confirms stable octyl ether linkage.
FTIR (ATR) 1525 cm⁻¹ (asym NO₂), 1345 cm⁻¹ (sym NO₂)3420, 3350 cm⁻¹ (N-H stretch)Rapid confirmation of functional group conversion.
LC-HRMS (ESI+) m/z 296.1492[M+H]⁺m/z 266.1751 [M+H]⁺Exact mass validation and impurity profiling.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process checks to guarantee causality between the chemical operations and the analytical readouts.

Protocol 1: Synthesis of 5-Nitro-2-(octyloxy)benzoic acid
  • Reaction Setup: Dissolve 2-hydroxy-5-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add K₂CO₃ (3.0 eq) and stir for 15 minutes at room temperature. The solution will darken, indicating the formation of the phenoxide anion.

  • Alkylation: Add 1-bromooctane (2.5 eq) dropwise. Heat the mixture to 80 °C for 12 hours. Causality note: Excess reagents are used to drive the formation of the intermediate octyl 5-nitro-2-(octyloxy)benzoate ester, bypassing the difficulty of mono-alkylation.

  • Saponification: Cool the reaction to room temperature. Add 2M aqueous NaOH (5.0 eq) and methanol (to maintain solubility). Stir at 60 °C for 4 hours. This selectively hydrolyzes the ester back to the carboxylic acid while leaving the robust ether linkage intact.

  • Workup & Self-Validation: Acidify the mixture with 1M HCl to pH 2 to precipitate the product. Filter, wash with water, and dry.

    • In-Process Check: Run a crude FTIR. The presence of a broad -OH stretch (~3000 cm⁻¹) and a carbonyl stretch (~1680 cm⁻¹) confirms successful saponification, while the absence of the phenolic -OH stretch (~3200 cm⁻¹) confirms alkylation.

Protocol 2: Reduction to 5-Amino-2-(octyloxy)benzoic acid
  • Reaction Setup: Dissolve the 5-nitro-2-(octyloxy)benzoic acid intermediate in a 1:1 (v/v) mixture of methanol and ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a nitrogen atmosphere to prevent auto-ignition of the catalyst .

  • Hydrogenation: Purge the flask with hydrogen gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours. Causality note: Mild room-temperature hydrogenation prevents the unwanted reduction of the aromatic ring.

  • Workup & Self-Validation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

    • In-Process Check: Spot the crude mixture on a TLC plate (Hexanes/EtOAc 1:1). The product will exhibit a significantly lower Rf value than the starting material due to the highly polar amino group. Stain with Ninhydrin; a purple spot validates the presence of a primary amine.

Visual Workflow

The following diagram maps the synthetic workflow directly to the spectroscopic validation markers required at each stage.

G Start 2-Hydroxy-5-nitrobenzoic acid (Starting Material) Step1 O-Alkylation & Saponification (1-Bromooctane, K2CO3, then NaOH) Start->Step1 Int 5-Nitro-2-(octyloxy)benzoic acid (Intermediate) Step1->Int Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH/EtOAc) Int->Step2 Val1 Validation 1: Ether Linkage NMR: -OCH2- triplet (~4.1 ppm) HRMS: m/z 296.149 Int->Val1 Prod 5-Amino-2-(octyloxy)benzoic acid (Target Product) Step2->Prod Val2 Validation 2: Amine Formation FTIR: N-H stretch (~3300 cm⁻¹) NMR: Ar-H upfield shift Prod->Val2

Fig 1: Synthetic workflow and spectroscopic validation markers for 5-amino-2-(octyloxy)benzoic acid.

References

  • Colletto, C., et al. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." ACS Omega, 2016. Available at:[Link]

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions and Catalytic Hydrogenation." Common Organic Chemistry. Available at:[Link]

Comparative

FT-IR comparative analysis of alkoxy-substituted aminobenzoic acids

FT-IR Comparative Analysis of Alkoxy-Substituted Aminobenzoic Acids: A Guide to Supramolecular Characterization As a Senior Application Scientist, I frequently encounter the challenge of precisely characterizing hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Comparative Analysis of Alkoxy-Substituted Aminobenzoic Acids: A Guide to Supramolecular Characterization

As a Senior Application Scientist, I frequently encounter the challenge of precisely characterizing hydrogen-bonded supramolecular assemblies. Alkoxy-substituted aminobenzoic acids (AABAs) and their hydrogen-bonded complexes are pivotal in developing advanced liquid crystals (LCs) and programmable drug delivery systems 1. The length of the alkoxy chain (from methoxy to dodecyloxy) fundamentally alters the polarizability, mesomorphic properties, and hydrogen-bonding dynamics of these molecules.

This guide provides an objective comparative analysis of various AABA derivatives against unsubstituted para-aminobenzoic acid (PABA), utilizing Fourier-Transform Infrared (FT-IR) spectroscopy as the primary self-validating analytical tool.

The Mechanistic Role of Alkoxy Chain Length

The addition of an alkoxy group to the aminobenzoic acid scaffold introduces an electron-donating effect via resonance, while the alkyl tail dictates steric hindrance and hydrophobic interactions.

  • Short-chain derivatives (e.g., methoxy, ethoxy) typically exhibit rigid crystalline packing. This makes them ideal as rigid pharmaceutical intermediates, such as in the synthesis of cholinesterase inhibitors 2.

  • Long-chain derivatives (e.g., dodecyloxy) facilitate the formation of highly ordered smectic and nematic liquid crystal phases. The extended aliphatic tails enhance van der Waals interactions, driving the self-assembly of supramolecular structures 1.

Comparative FT-IR Spectral Analysis

FT-IR is indispensable for probing the non-covalent interactions—specifically complementary and cyclic hydrogen bonding—that govern the assembly of these molecules.

Quantitative Spectral Shifts

The table below summarizes the characteristic FT-IR vibrational frequencies for unsubstituted PABA compared to short-chain and long-chain alkoxy-substituted variants (and their supramolecular mixtures).

Compound / ComplexN-H Stretching (cm⁻¹)C=O Stretching (cm⁻¹)O-H Stretching (cm⁻¹)C-O-C Asym. Stretch (cm⁻¹)
PABA (Unsubstituted) 3460, 33651665~2900 - 3200 (Broad)N/A
4-[(Ethoxycarbonyl)amino]benzoic acid 33201685 (Acid), 1710 (Carbamate)2850 - 3100 (Broad)1245
4-(Dodecyloxy)benzoic acid + PABA Complex 3371 (Shifted)1675 (H-bonded)2924 (Intense)1257
p-Alkoxybenzoic acid + Aminobenzoic derivative 338417092850 - 30501250
Causality of Spectral Shifts:
  • C=O Stretching Dynamics: In free, monomeric carboxylic acids, the C=O stretch appears around 1730 cm⁻¹. However, AABAs typically exist as hydrogen-bonded dimers at room temperature, shifting the C=O band down to 1675–1685 cm⁻¹ 3. The doubling feature of this band is a direct structural confirmation of their dimeric nature.

  • N-H and O-H Network Reorganization: The broad band spanning 2800–3400 cm⁻¹ is a convolution of O-H and N-H stretches. When bulky alkoxy groups are introduced, steric hindrance forces a reorganization of the hydrogen-bond network. This often shifts the N-H stretch to lower wavenumbers (e.g., 3371 cm⁻¹) due to the formation of cyclic, highly directional H-bonded supramolecular structures 14.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data, the FT-IR protocol must minimize atmospheric interference and matrix effects. Here is my field-proven methodology for analyzing AABAs.

Step-by-Step FT-IR Acquisition Protocol:

  • Sample Preparation (Matrix Selection):

    • Action: Utilize Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal rather than traditional KBr pellets.

    • Causality: Long-chain AABAs (like dodecyloxy derivatives) are waxy and mechanically difficult to grind uniformly with KBr. Incomplete grinding causes the Christiansen effect (asymmetric peak distortion and baseline scattering). ATR eliminates this artifact entirely 2.

  • Background Calibration:

    • Action: Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution immediately prior to sample analysis.

    • Causality: This accurately subtracts atmospheric CO₂ and water vapor, which overlap heavily with the critical N-H and O-H regions you need to analyze.

  • Sample Application & Pressure Control:

    • Action: Place 2–5 mg of the solid AABA sample onto the ATR crystal. Apply consistent, firm pressure using the ATR anvil.

    • Causality: Consistent pressure ensures intimate contact with the evanescent wave, maximizing the signal-to-noise ratio for subtle bands like the C-O-C asymmetric stretch (~1250 cm⁻¹).

  • Spectral Acquisition:

    • Action: Record the spectrum from 4000 to 600 cm⁻¹, accumulating 32 scans at 4 cm⁻¹ resolution.

  • Deconvolution and Self-Validation:

    • Action: Use spectral software to deconvolute the 1600–1750 cm⁻¹ region.

    • Validation Check: If the C=O peak appears as a single sharp band >1720 cm⁻¹, the H-bond network has been disrupted (likely by residual solvent or thermal degradation). A true, intact solid-state AABA must show the shifted, dimeric C=O band below 1690 cm⁻¹ 3.

Workflow Visualization

Below is the logical workflow for the structural validation of these supramolecular compounds.

G N1 Alkoxy-Aminobenzoic Acid Synthesis N2 ATR-FTIR Preparation (ZnSe/Diamond Crystal) N1->N2 Purified Solid N3 Spectral Acquisition (4000 - 600 cm⁻¹) N2->N3 Controlled Pressure N4 Band Deconvolution (C=O & N-H Regions) N3->N4 Raw Spectra N5 H-Bond Network Validation N4->N5 Peak Shift Analysis N6 Mesophase / LC Characterization N4->N6 Thermal Correlation

Figure 1: Analytical workflow for FT-IR characterization of alkoxy-substituted aminobenzoic acids.

Alternatives Comparison: AABAs vs. Baselines

When deciding whether to utilize an alkoxy-substituted aminobenzoic acid over standard PABA or simple alkoxybenzoic acids (nOBA), consider the following functional trade-offs:

  • Standard PABA: Highly crystalline and a strong hydrogen bond donor/acceptor, but it lacks the lipophilicity required for cell membrane permeation or liquid crystal induction. It serves well as a rigid structural building block (e.g., in porous organic frameworks) 56.

  • Simple Alkoxybenzoic Acids (nOBA): Excellent for forming smectic/nematic liquid crystals via carboxylic acid dimerization 3. However, they lack the amino group, preventing them from acting as versatile nucleophiles or participating in secondary hydrogen-bonding networks.

  • Alkoxy-Substituted Aminobenzoic Acids (The Hybrid): These compounds offer the "best of both worlds." The alkoxy tail provides tunable lipophilicity and mesogenic behavior, while the amino group enables further functionalization (e.g., into oxadiazoles or carbamates) and establishes a secondary, highly directional hydrogen-bonding network 24. FT-IR objectively proves this superiority by the simultaneous presence of the shifted N-H (~3370 cm⁻¹) and dimeric C=O (~1680 cm⁻¹) bands—a dual-network signature entirely absent in the alternatives.

References

  • Thermal and Optical Characterization of Linear Hydrogen Bonded Supramolecular Liquid Crystal Mixture. IJITEE.
  • Synthesis, Analysis, Cholinesterase-Inhibiting Activity and Molecular Modelling Studies of 3-(Dialkylamino)-2-hydroxypropyl 4-[(Alkoxy-carbonyl)
  • FTIR spectrum of 6 A þ 8 BA mesogen.
  • Synthesis and Mesomorphic Properties of New Mesogen Contain 1,3,4-oxadiazole Ring. AIP Publishing.
  • Integrating a hydrogen-bonded complex as a secondary building unit to construct a multivariate framework for programmable drug delivery. Chemical Science (RSC Publishing).
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

Sources

Validation

Evaluating the reactivity of Benzoic acid, 5-amino-2-(octyloxy)- against other ortho-alkoxy analogs

Introduction In the rational design of peptidomimetics, lipid-anchored pharmaceuticals, and advanced liquid crystals, the selection of functionalized benzoic acid building blocks is a critical determinant of synthetic su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the rational design of peptidomimetics, lipid-anchored pharmaceuticals, and advanced liquid crystals, the selection of functionalized benzoic acid building blocks is a critical determinant of synthetic success. Benzoic acid, 5-amino-2-(octyloxy)- (also known as 5-amino-2-octyloxybenzoic acid) represents a highly lipophilic, sterically demanding analog within the ortho-alkoxybenzoic acid family.

When evaluating this compound against its shorter-chain counterparts—such as 5-amino-2-methoxybenzoic acid and 5-amino-2-ethoxybenzoic acid—researchers must account for profound shifts in thermodynamic reactivity. This guide objectively compares these analogs, focusing on how the steric bulk of the octyloxy chain modulates the electrophilicity of the carboxylate, the nucleophilicity of the aniline moiety, and the overall conformational rigidity of the resulting scaffolds.

Part 1: Mechanistic Causality: The Ortho Effect & Steric Shielding

The reactivity of 2-alkoxybenzoic acids is governed by a delicate balance between resonance donation (+M effect) from the ether oxygen and the steric hindrance imposed by the alkyl chain. This phenomenon is broadly classified under the .

In shorter analogs like 5-amino-2-methoxybenzoic acid, the methoxy group is small enough to allow the carboxylate to maintain a degree of coplanarity with the aromatic ring. This enables resonance stabilization and facilitates intramolecular hydrogen bonding[1]. However, the introduction of an eight-carbon (C8) octyloxy chain fundamentally alters this dynamic. The massive steric bulk forces the carboxyl group to twist completely out of the aromatic plane. While this breaks conjugation and slightly increases the acidity of the proton (lowering the pKa)[2], it simultaneously creates a massive steric shield around the carbonyl carbon, severely hindering nucleophilic attack during esterification or amidation.

OrthoEffect A Ortho-Octyloxy Group (Bulky C8 Chain) B Steric Clash with Adjacent Carboxyl A->B induces C Carboxyl Twist (Out of Aromatic Plane) B->C forces D Inhibition of Pi-Resonance C->D causes E Increased Acidity & Hindered Electrophilicity D->E results in

Logical flow of the ortho effect induced by the bulky octyloxy group on reactivity.

Conversely, the nucleophilicity of the 5-amino group remains relatively unhindered across all analogs. Because it is positioned meta to the carboxylate and para to the alkoxy group, it benefits from the electron-donating resonance of the ether oxygen without suffering from its steric blockade.

Part 2: Comparative Performance Data

To guide synthetic planning, the following table summarizes the quantitative and qualitative differences between 5-amino-2-(octyloxy)benzoic acid and its shorter alternatives.

Parameter5-Amino-2-methoxybenzoic acid5-Amino-2-ethoxybenzoic acid5-Amino-2-(octyloxy)benzoic acid
Alkyl Chain Length C1C2C8
Estimated LogP ~0.8~1.3~4.5
Steric Hindrance (Carbonyl) LowModerateVery High
Intramolecular H-Bonding Excellent (Rigidifies beta-sheets)GoodPoor (Disrupted by steric clash)
Preferred Amide Coupling Reagent EDC/HOBtEDC/HOBt or HATUHATU or COMU (Strictly required)
Primary Application Peptidomimetics[1], Dyes[3]Intermediate building blocksLipid-anchored drugs, Liquid crystals
Conformational Dynamics in Peptidomimetics

As demonstrated by , 5-amino-2-methoxybenzoic acid acts as an exceptional unnatural amino acid (the "Hao" monomer) that mimics a tripeptide β-strand. The methoxy oxygen forms a tight intramolecular hydrogen bond with the adjacent amide NH, locking the molecule into a flat, rigid conformation. When substituting the methoxy group for an octyloxy group, researchers must anticipate a loss of this rigid β-sheet mimicry. The C8 chain introduces significant degrees of freedom and steric repulsion, making the octyloxy analog better suited for applications requiring membrane insertion or lipophilic anchoring rather than rigid structural templating.

Part 3: Experimental Workflows

Because of the extreme steric shielding described above, standard carbodiimide couplings (e.g., EDC/HOBt) routinely fail when activating 5-amino-2-(octyloxy)benzoic acid, often stalling at the O-acylisourea stage or rearranging into unreactive N-acylureas. To overcome this, uronium-based coupling agents like HATU must be employed.

Below is a self-validating protocol designed to ensure high-yield amidation of the sterically hindered octyloxy analog.

Workflow Step1 1. Activation Phase 5-Amino-2-octyloxybenzoic acid + HATU + DIPEA in DMF Step2 2. In-Process Validation Verify HOAt-active ester formation via LC-MS Step1->Step2 Step3 3. Nucleophilic Attack Add Amine (1.2 eq) Warm to 25 °C Step2->Step3 Step4 4. Reaction Monitoring Stir 12-24h until complete conversion Step3->Step4 Step5 5. Isolation Liquid-Liquid Extraction (EtOAc / Brine) Step4->Step5

Self-validating experimental workflow for sterically hindered amide coupling.
Step-by-Step Methodology: Sterically Hindered Amide Coupling
  • Activation Phase: Dissolve 1.0 equivalent of 5-amino-2-(octyloxy)benzoic acid in anhydrous DMF (0.2 M) under an inert atmosphere. Cool to 0 °C. Add 1.2 equivalents of HATU, followed dropwise by 3.0 equivalents of DIPEA.

    • Causality: HATU rapidly generates a highly reactive HOAt ester. Unlike EDC intermediates, the HOAt ester resists detrimental rearrangements and maintains high electrophilicity despite the octyloxy shield.

  • In-Process Validation (Critical): Stir for 15 minutes at 0 °C. Extract a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Causality: Proceeding blindly in sterically hindered couplings often leads to wasted nucleophiles. You must confirm the mass of the active HOAt-ester intermediate. If absent, trace moisture in the DMF or degraded HATU is the culprit; correct the conditions before proceeding.

  • Nucleophilic Attack: Once the active ester is validated, add 1.2 equivalents of the target primary or secondary amine. Remove the ice bath and allow the reaction to warm to 25 °C.

  • Reaction Monitoring: Stir for 12–24 hours. The bulky C8 chain slows the kinetics of the nucleophilic attack significantly compared to the methoxy analog. Monitor via TLC or LC-MS until the active ester is fully consumed.

  • Isolation: Quench with saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers heavily with brine (5x) to remove residual DMF and HOAt byproducts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Wikipedia Contributors. "Ortho effect." Wikipedia, The Free Encyclopedia. [Link]

  • Nowick et al. "An Unnatural Amino Acid that Mimics a Tripeptide β-Strand and Forms β-Sheetlike Hydrogen-Bonded Dimers." Journal of the American Chemical Society (2000).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Benzoic Acid, 5-amino-2-(octyloxy)-

This guide provides a detailed protocol for the proper disposal of Benzoic acid, 5-amino-2-(octyloxy)-, a derivative of benzoic acid. The procedures outlined below are synthesized from best practices for handling similar...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the proper disposal of Benzoic acid, 5-amino-2-(octyloxy)-, a derivative of benzoic acid. The procedures outlined below are synthesized from best practices for handling similar aminobenzoic acid compounds and are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Important Note: A specific Safety Data Sheet (SDS) for Benzoic acid, 5-amino-2-(octyloxy)- was not available at the time of this writing. The following guidance is based on the known properties and hazards of structurally related aminobenzoic acids and benzoic acid derivatives. It is imperative to obtain and consult the specific SDS provided by your chemical supplier for this compound before handling and disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on available data for analogous compounds, Benzoic acid, 5-amino-2-(octyloxy)- should be handled as a hazardous chemical. The primary risks associated with aminobenzoic acid derivatives include:

  • Irritation: Causes skin and serious eye irritation.[1][2][3][4][5][6][7][8] May also cause respiratory irritation if inhaled as a dust.[1][3][4][5][6]

  • Allergic Skin Reaction: May cause an allergic skin reaction in some individuals.[1][3]

  • Combustibility: While not flammable at room temperature, it may be combustible at high temperatures.[2][9] Dust can form an explosive mixture with air.[7][10][11]

The octyloxy- group, a long carbon chain, may also influence its environmental persistence and should be considered when assessing disposal routes. Improper disposal could lead to contamination of aquatic ecosystems.

Pre-Disposal Considerations: Neutralization

For small spills of similar acidic compounds, neutralization with a dilute solution of a weak base like sodium carbonate has been suggested.[9] Conversely, for basic aminobenzoic acids, a dilute solution of acetic acid might be used.[2] However, without specific data for Benzoic acid, 5-amino-2-(octyloxy)-, neutralization is not recommended as a standard procedure. The primary and safest approach is to treat the unaltered chemical waste as hazardous.

Step-by-Step Disposal Protocol

The recommended method for disposing of Benzoic acid, 5-amino-2-(octyloxy)- is to treat it as hazardous chemical waste.[12]

Personal Protective Equipment (PPE) is Mandatory: Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes:

  • Gloves: Chemical-resistant gloves are required. Always inspect gloves before use and use a proper removal technique to avoid skin contact.[3][12]

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[1][12]

  • Lab Coat: A lab coat or other protective clothing should be worn.[1][12]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1][10][12]

Disposal Procedure:

  • Waste Collection:

    • Collect waste Benzoic acid, 5-amino-2-(octyloxy)- in a designated, properly labeled, and sealed container.[12]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][10][12][13]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with Benzoic acid, 5-amino-2-(octyloxy)-, such as gloves, weighing papers, and pipette tips, should be considered contaminated.[12]

    • Dispose of these materials in the same designated hazardous waste container as the chemical itself.[12]

  • Final Disposal:

    • Do not dispose of Benzoic acid, 5-amino-2-(octyloxy)- down the drain or in regular trash.[3][12]

    • The primary disposal route is through a licensed and approved waste disposal company.[3][12]

    • A common and approved method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3][12][14]

Waste Stream Management Workflow

The following diagram illustrates the decision-making process for the proper disposal of Benzoic acid, 5-amino-2-(octyloxy)-.

start Start: Handling Benzoic acid, 5-amino-2-(octyloxy)- waste_generation Waste Generated start->waste_generation is_spill Is it a spill? waste_generation->is_spill is_unused Unused Product or Contaminated Material waste_generation->is_unused small_spill Small Spill: 1. Wear appropriate PPE. 2. Gently sweep up solid, avoid dust. 3. Place in a sealed container. is_spill->small_spill Yes (small) large_spill Large Spill: 1. Evacuate the area. 2. Contact EHS. 3. Follow emergency procedures. is_spill->large_spill Yes (large) collect_waste Collect in a designated, labeled, sealed container. small_spill->collect_waste is_unused->collect_waste store_waste Store waste container in a cool, dry, well-ventilated area. collect_waste->store_waste waste_pickup Arrange for pickup by a licensed waste disposal company. store_waste->waste_pickup

Caption: Disposal workflow for Benzoic acid, 5-amino-2-(octyloxy)-.

Regulatory Compliance

All chemical waste disposal must adhere to local, regional, and national regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the chemical waste generator to properly classify their waste.[15] Consult your institution's EHS department for specific guidance on waste classification and disposal procedures.

Emergency Procedures

In Case of a Spill:

  • Small Spill: Carefully sweep up the solid material, avoiding dust generation.[12] Moistening the spilled material with water can help to prevent dust from becoming airborne.[12] Place the collected material into a sealed container for disposal as hazardous waste.[12] Clean the spill area with soap and water.[12]

  • Large Spill: Evacuate the area immediately.[1] Contact your institution's EHS or emergency response team.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][6][7][9][11][15][16]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][4][6][9][15] If skin irritation or a rash occurs, seek medical attention.[2][16]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][4][6][9][15]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[2][4][6][9][15]

Data Summary

PropertyInformation (Based on Analogous Compounds)Source(s)
Hazard Class Hazardous Waste[12]
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Potential Skin Sensitizer[1][2][3][4][5][6][7][8]
Recommended PPE Chemical-resistant gloves, safety goggles, lab coat, respirator (if dust is generated)[1][3][10][12]
Disposal Method Incineration via a licensed hazardous waste disposal company[3][12][14]
Improper Disposal Do not dispose of in regular trash or down the drain[3][12]

References

  • (Pure) (p-Amino Benzoic Acid) MSDS. Oxford Lab Fine Chem. Available at: [https://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf]([Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf)

  • p-Amino Benzoic Acid MATERIAL SAFETY DATA SHEET. Pallav Chemicals. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. Available at: [Link]

  • Safety Data Sheet Benzoic acid. Redox. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. Available at: [Link]

  • Material Safety Data Sheet - Benzoic acid MSDS. ScienceLab.com. Available at: [Link]

  • Hazardous Waste Listings. EPA. Available at: [Link]

  • MSDS of 2-(Octyloxy)benzoic acid. Capot Chemical. Available at: [Link]

  • Safety Data Sheet: Benzoic acid. Carl ROTH. Available at: [Link]

  • MSDS E Benzoic Acid 5.0. NETZSCH Analyzing & Testing. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Benzoic acid, 5-amino-2-(octyloxy)-

Advanced Handling and Safety Protocol: Benzoic acid, 5-amino-2-(octyloxy)- Welcome to the definitive operational guide for handling Benzoic acid, 5-amino-2-(octyloxy)- (CAS: 13737-93-4). As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and Safety Protocol: Benzoic acid, 5-amino-2-(octyloxy)-

Welcome to the definitive operational guide for handling Benzoic acid, 5-amino-2-(octyloxy)- (CAS: 13737-93-4). As a Senior Application Scientist, I design laboratory protocols that move beyond basic compliance to foster a deep, mechanistic understanding of chemical safety. In drug development and materials science, this bioactive small molecule presents unique handling challenges due to its dual-nature structure[1].

To handle this compound safely, we must understand why it behaves the way it does. Every protocol detailed below is designed as a self-validating system, ensuring that your safety measures are actively confirmed before you proceed.

Mechanistic Hazard Profiling

To design an effective safety matrix, we must first analyze the molecule's structural causality. The compound features a polar aminobenzoic acid core paired with a highly lipophilic 8-carbon (octyloxy) tail[2].

  • Lipophilicity & Dermal Penetration: The octyloxy chain significantly increases the molecule's octanol-water partition coefficient (LogP). This extreme lipophilicity facilitates rapid permeation through the lipid bilayer of the human stratum corneum if dermal contact occurs, bypassing standard aqueous barriers[3].

  • Reactivity & Sensitization: The primary amine and carboxylic acid groups are reactive nucleophiles and electrophiles. Inhalation of the fine crystalline dust can lead to severe respiratory tract irritation, mucosal damage, and potential long-term sensitization.

  • Combustible Dust Hazard: Like many organic powders, the dispersion of fine particulates in the air creates a combustible dust hazard. Static discharge during weighing can ignite an aerosolized cloud.

HazardPathway Molecule 5-amino-2-(octyloxy) benzoic acid Lipophilic Octyloxy Tail (Lipophilicity) Molecule->Lipophilic Reactive Amino & Carboxyl (Reactivity) Molecule->Reactive Dermal Dermal Absorption & Skin Irritation Lipophilic->Dermal Reactive->Dermal Resp Respiratory Tract Irritation (Dust) Reactive->Resp

Figure 1: Mechanistic hazard pathways driven by the molecule's structural functional groups.

Quantitative Personal Protective Equipment (PPE) Matrix

Based on the structural risk assessment, standard laboratory latex is explicitly prohibited due to the compound's high lipophilicity. The following PPE matrix is mandatory[4].

PPE CategorySpecification & Quantitative DataMechanistic Justification (Causality)
Hands Nitrile gloves (Min. 0.11 mm thickness, >480 min breakthrough time).Latex degrades rapidly upon contact with lipophilic octyloxy chains. Nitrile provides a robust chemical barrier.
Eye/Face ANSI Z87.1 compliant unvented chemical safety goggles.Prevents fine, reactive amine dust from settling on the ocular mucosa, which causes severe irritation.
Respiratory NIOSH-approved N95/P100 particulate respirator (EN 143 compliant).Mandatory if handling outside a localized exhaust ventilation (LEV) system to prevent inhalation of combustible dust.
Body Flame-resistant (FR) lab coat with knit cuffs.Mitigates the risk of flash fires caused by the ignition of combustible organic dust clouds during transfer.

Operational Workflow & Handling Protocol

Every step in this protocol incorporates a self-validating check to ensure containment and mitigate exposure before the chemical is exposed to the environment.

G Storage 1. Storage Retrieval (2-8°C, Inert Atm) Prep 2. Fume Hood & PPE Verification Storage->Prep Weighing 3. Weighing (Anti-static, Enclosure) Prep->Weighing Transfer 4. Sealed Transfer Weighing->Transfer Reaction 5. Reaction Setup (Inert Gas Blanket) Transfer->Reaction Cleanup 6. Decontamination & Waste Disposal Reaction->Cleanup

Figure 2: Standardized operational workflow for handling 5-amino-2-(octyloxy)benzoic acid.

Step-by-Step Methodology:
  • Environmental Validation: Before retrieving the chemical, verify that the fume hood or localized exhaust ventilation (LEV) is operating at a face velocity of 80–100 feet per minute (fpm).

    • Self-Validation: Perform a visual tissue-paper test at the sash opening. The tissue must pull steadily inward without violent fluttering.

  • Preparation & Anti-Static Measures: Because the compound is a dry organic powder, it is highly prone to static cling, which can cause sudden aerosolization. Wipe down metallic spatulas and weigh boats with a static-eliminating brush or use a zero-stat gun prior to use.

  • Weighing Protocol: Tare the anti-static weigh boat inside the analytical balance enclosure. Open the primary chemical container only within the active draft of the LEV. Transfer the powder using a slow, rolling motion with the spatula to minimize dust generation.

  • Sealed Transfer: Once weighed, immediately cap the secondary transfer vessel before removing it from the fume hood. Never transport open containers of this compound across the laboratory space.

  • Reaction Setup: Introduce the compound into the reaction vessel under an inert gas blanket (Argon or Nitrogen). This serves a dual purpose: it mitigates the combustible dust hazard and protects the air-sensitive primary amine group from premature oxidation[5].

Spill Management & Disposal Plan

In the event of a localized spill, immediate and systematic action is required to prevent the spread of lipophilic dust.

  • Containment: Do not sweep the dry powder with a brush, as this generates airborne, combustible dust.

  • Neutralization & Cleanup: Lightly mist the spill with a compatible, low-volatility solvent (e.g., dilute isopropanol) to dampen the powder and break its static charge. Wipe up the dampened material using absorbent laboratory pads[6].

  • Decontamination: Wash the affected surface with a 10% mild alkaline solution (e.g., sodium bicarbonate) to neutralize residual acidic components from the benzoic acid core, followed by a thorough deionized (DI) water rinse[6].

  • Disposal: Segregate all contaminated PPE, weigh boats, and cleanup materials into a clearly labeled, sealable hazardous waste container. Dispose of this as halogen-free organic solid waste in strict accordance with local environmental regulations (e.g., EPA RCRA guidelines). Do not allow the compound to enter aqueous drains, as the lipophilic tail poses a long-term toxicity risk to aquatic life.

References

  • InvivoChem. "Benzoic acid, 5-amino-2-(octyloxy)- | bioactive compound".

  • GuideChem. "5-amino-2-(octyloxy)benzoic acid MSDS and Properties".

  • Thermo Fisher Scientific. "4-Aminobenzoic acid - SAFETY DATA SHEET".

  • Ossila. "Octyloxy-[1,1'-biphenyl] - SAFETY DATA SHEET".

  • AG Scientific. "p-Aminobenzoic Acid, SDS".

  • Carl Roth. "Safety Data Sheet: 4-Aminobenzoic acid".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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